Product packaging for 4-Bromo-2-fluoro-3-iodopyridine(Cat. No.:CAS No. 917969-51-8)

4-Bromo-2-fluoro-3-iodopyridine

Cat. No.: B1372459
CAS No.: 917969-51-8
M. Wt: 301.88 g/mol
InChI Key: QNCJOPUYVGQTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-fluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2BrFIN and its molecular weight is 301.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrFIN B1372459 4-Bromo-2-fluoro-3-iodopyridine CAS No. 917969-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCJOPUYVGQTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676666
Record name 4-Bromo-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917969-51-8
Record name 4-Bromo-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-2-fluoro-3-iodopyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-iodopyridine: A Versatile Trihalogenated Building Block

Abstract

This compound is a strategically important heterocyclic compound featuring three distinct halogen atoms—fluorine, bromine, and iodine—on a pyridine scaffold. This unique arrangement provides a platform for sequential and site-selective chemical modifications, making it an exceptionally valuable building block in modern organic synthesis. The differential reactivity of the carbon-halogen bonds allows for controlled, stepwise functionalization through various cross-coupling and substitution reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction

Halogenated pyridines are cornerstone intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of multiple, different halogens onto the pyridine ring significantly enhances its synthetic versatility. This compound stands out due to the presence of three reactive centers.[1] The carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds each exhibit distinct reactivity profiles, enabling chemists to perform selective transformations at each position. This predictable regioselectivity is crucial for the efficient assembly of highly substituted pyridine derivatives, which are often key scaffolds in targeted therapies and functional materials.[1][2] This document serves as a technical resource for researchers, detailing the core chemical properties and synthetic utility of this powerful intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in chemical reactions.

Core Chemical Data
PropertyValueSource
IUPAC Name This compoundPubChemLite[3]
CAS Number 917969-51-8Smolecule[1], ChemicalBook[4]
Molecular Formula C₅H₂BrFINSmolecule[1], PubChemLite[3]
Molecular Weight 301.88 g/mol Smolecule[1], ChemicalBook[4]
InChI 1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2HPubChemLite[3]
InChIKey QNCJOPUYVGQTNE-UHFFFAOYSA-NPubChemLite[3]
SMILES C1=CN=C(C(=C1Br)I)FPubChemLite[3]
Physical Form Typically a solid at room temperatureGeneral knowledge
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate)General knowledge
Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features, essential for reaction monitoring and characterization.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C-5 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-6 would appear as a doublet of doublets, showing coupling to the C-5 proton and a smaller long-range coupling to the fluorine at C-2.

  • ¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbon atoms bonded to halogens will show characteristic shifts, with the carbon attached to iodine (C-3) appearing at a significantly higher field (lower ppm) compared to the others. The carbon attached to fluorine (C-2) will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺). This peak would be accompanied by a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Key fragmentation patterns would include the loss of iodine and/or bromine atoms.[5]

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its preparation and the differential reactivity of its halogen substituents.

Representative Synthesis

The synthesis of multi-halogenated pyridines often involves directed ortho-metalation followed by electrophilic trapping. A plausible and efficient route to this compound starts from the commercially available 4-Bromo-2-fluoropyridine. The process involves a highly regioselective iodination at the C-3 position.

Start 4-Bromo-2-fluoropyridine Step1 Directed ortho-Metalation (LDA or TMP-base) Start->Step1 Intermediate Lithium or Magnesium Intermediate at C-3 Step1->Intermediate Step2 Electrophilic Quench (Iodine, I₂) Intermediate->Step2 End This compound Step2->End

General synthetic workflow for iodination.

Exemplary Protocol (Adapted from related syntheses[6]):

  • Preparation: To a flame-dried, inert-atmosphere (Argon or Nitrogen) flask, add a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a Turbo-Grignard reagent in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of 4-Bromo-2-fluoropyridine in anhydrous THF. The strong base selectively deprotonates the C-3 position, which is activated by the adjacent fluorine and nitrogen atoms. Stir for 1-2 hours at this temperature.

  • Iodination: Prepare a solution of elemental iodine (I₂) in anhydrous THF. Add this solution dropwise to the reaction mixture. The organometallic intermediate at C-3 attacks the iodine, resulting in the formation of the C-I bond.

  • Workup and Purification: Allow the reaction to slowly warm to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.

Chemical Reactivity and Selectivity

The primary value of this compound lies in the hierarchical reactivity of its C-X bonds, which generally follows the order: C-I > C-Br >> C-F .[2] This allows for a stepwise and regioselective functionalization strategy.

reagent This compound I (Pos 3) Br (Pos 4) F (Pos 2) suzuki_I Suzuki Coupling (Mild Conditions) reagent:pI->suzuki_I snar_F SNAr (e.g., R-NH₂) reagent:pF->snar_F product_I 4-Bromo-2-fluoro-3-(Aryl)pyridine suzuki_I->product_I Most Reactive Site suzuki_Br Suzuki Coupling (Forcing Conditions) product_I->suzuki_Br product_Br 3-(Aryl)-2-fluoro-4-(Aryl')pyridine suzuki_Br->product_Br Second Reactive Site product_F 2-(Amino)-4-Bromo-3-iodopyridine snar_F->product_F Least Reactive Site (Different Mechanism)

Selective functionalization pathways.
  • Reactions at C-3 (Iodine): The C-I bond is the most labile and readily participates in metal-catalyzed cross-coupling reactions under mild conditions. This is the preferred site for initial functionalization.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

    • Sonogashira Coupling: Reaction with terminal alkynes.[1]

    • Buchwald-Hartwig Amination: Carbon-nitrogen bond formation with amines.

  • Reactions at C-4 (Bromine): The C-Br bond is less reactive than the C-I bond but can be engaged in similar cross-coupling reactions under slightly more forcing conditions (e.g., different ligand, higher temperature). This allows for a second, distinct group to be introduced after the C-3 position has been modified.

  • Reactions at C-2 (Fluorine): The C-F bond is generally inert to palladium-catalyzed cross-coupling conditions. However, it activates the C-2 position for nucleophilic aromatic substitution (SₙAr), allowing for displacement by strong nucleophiles like amines or alkoxides.

Applications in Research and Development

The unique reactivity profile of this compound makes it a high-value intermediate in several areas of chemical research.

  • Medicinal Chemistry: It serves as a versatile scaffold for constructing complex pharmaceutical agents.[1] The ability to introduce three different substituents with precise control is invaluable in structure-activity relationship (SAR) studies and fragment-based drug design (FBDD).[1] Halogenated pyridines are known to exhibit a range of pharmacological properties and are key components in enzyme inhibitors, such as those targeting kinases.[1][7]

  • Materials Science: The compound can be used in the synthesis of specialty organic materials, where the pyridine core can be functionalized to tune electronic, optical, or coordination properties.[1]

  • Agrochemicals: Substituted pyridines are a major class of compounds used in the development of new herbicides and pesticides. The synthetic flexibility offered by this building block is advantageous for creating novel agrochemical candidates.[7]

Safety and Handling

  • Hazard Classification (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye damage/irritation.[8][9][10] May cause respiratory irritation.[11]

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fumes.[11][12]

    • First Aid:

      • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[11]

      • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]

      • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

      • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

  • Storage: Store in a well-ventilated, cool, and dry place. Keep container tightly closed and store locked up.[10][11]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. Its tri-halogenated structure provides a blueprint for complex synthesis, offering chemists a remarkable degree of control over the introduction of molecular diversity. The predictable and hierarchical reactivity of the iodine, bromine, and fluorine substituents allows for the rational design and efficient execution of synthetic routes to novel, highly functionalized pyridine derivatives. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic importance of versatile building blocks like this compound will undoubtedly increase.

References

The Strategic Synthesis and Application of 4-Bromo-2-fluoro-3-iodopyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Complexity with a Trihalogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring remains a cornerstone of molecular design. Its unique electronic properties and capacity for hydrogen bonding have cemented its status as a privileged scaffold. The strategic functionalization of this core structure is paramount to the development of novel therapeutics and advanced materials. Within this context, 4-Bromo-2-fluoro-3-iodopyridine (CAS No. 917969-51-8) emerges as a highly valuable and versatile building block.[1] Its trifunctionalized nature, presenting three distinct halogen atoms at electronically differentiated positions, offers a sophisticated platform for sequential and regioselective chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for its effective utilization in complex synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound is a solid heterocyclic compound with the molecular formula C₅H₂BrFIN and a molecular weight of 301.88 g/mol .[1] The strategic placement of bromo, fluoro, and iodo substituents on the pyridine ring creates a unique electronic and steric environment, which is the foundation of its synthetic utility.

PropertyValueSource
CAS Number 917969-51-8[1]
Molecular Formula C₅H₂BrFIN[1]
Molecular Weight 301.88 g/mol [1]
Appearance Solid[2]
Storage Conditions Keep in dark place, sealed in dry, 2-8°CSmolecule

The distinct electronegativity and size of the three halogen atoms—fluorine (the most electronegative), iodine (the most polarizable and best leaving group in cross-coupling reactions), and bromine (offering intermediate reactivity)—allow for a high degree of control in sequential synthetic operations.

Synthesis of this compound: A Proposed Strategy

While this compound is commercially available, a detailed, step-by-step synthesis protocol from readily available starting materials is not extensively documented in readily accessible scientific literature. However, based on established methodologies for the synthesis of polysubstituted pyridines, a plausible and efficient route can be proposed. This hypothetical synthesis leverages a directed ortho-metalation followed by iodination, a powerful strategy for the regioselective functionalization of pyridine rings.

The proposed starting material for this synthesis is 4-bromo-2-fluoropyridine. The synthesis would proceed via a deprotonation at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with an iodine source.

Synthesis_of_this compound start 4-Bromo-2-fluoropyridine intermediate Lithium 4-bromo-2-fluoro-3-pyridylide start->intermediate 1. LDA, THF, -78 °C product This compound intermediate->product 2. I₂, -78 °C to rt

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Materials:

  • 4-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise, and stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Lithiation: In a separate flame-dried flask under argon, dissolve 4-bromo-2-fluoropyridine in anhydrous THF and cool to -78 °C. Slowly transfer the prepared LDA solution to the solution of 4-bromo-2-fluoropyridine via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Iodination: Prepare a solution of iodine in anhydrous THF. Slowly add the iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Regioselective Reactivity in Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br >> C-F, allowing for selective functionalization at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations. This regioselectivity is crucial for the efficient construction of complex, unsymmetrically substituted pyridines.[1]

Regioselective_Cross_Coupling start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, base product_suzuki 4-Bromo-2-fluoro-3-arylpyridine suzuki->product_suzuki product_sonogashira 4-Bromo-2-fluoro-3-alkynylpyridine sonogashira->product_sonogashira product_buchwald 4-Bromo-2-fluoro-3-(amino)pyridine buchwald->product_buchwald

Caption: Regioselective cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. With this compound, this reaction is expected to proceed selectively at the C-I bond.

Model Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound (1.0 eq.), Arylboronic acid (1.2 eq.), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst: Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.).

  • Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

  • Procedure: Combine the reactants, base, and catalyst in a reaction vessel under an inert atmosphere. Add the solvent and heat the mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, perform an aqueous work-up and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond, which is a valuable functional group in medicinal chemistry. Again, regioselective coupling at the C-3 position is anticipated.

Model Protocol for Sonogashira Coupling:

  • Reactants: this compound (1.0 eq.), Terminal alkyne (1.2 eq.), Base (e.g., Et₃N, DIPEA, 2.0-3.0 eq.).

  • Catalyst: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.02-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI) (0.05-0.1 eq.).

  • Solvent: Anhydrous, degassed THF or DMF.

  • Procedure: To a solution of this compound, the palladium catalyst, and CuI in the chosen solvent, add the base and then the terminal alkyne. Stir the reaction at room temperature or with gentle heating until completion. Work-up typically involves filtration through celite, followed by extraction and purification.[3][4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C-3 position of the pyridine ring.[6][7]

Model Protocol for Buchwald-Hartwig Amination:

  • Reactants: this compound (1.0 eq.), Amine (1.1-1.5 eq.), Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq.).

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos) (typically 1-5 mol% Pd).

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

  • Procedure: In a glovebox or under an inert atmosphere, combine the aryl halide, amine, base, palladium precursor, and ligand. Add the solvent and heat the reaction mixture (typically 80-120 °C) until the reaction is complete. After cooling, the reaction is worked up by filtration, extraction, and purification.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactive properties of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Halogenated pyridines are known to exhibit a wide range of pharmacological properties and are key components in many drug candidates, including those for cancer therapies.[1][8] The ability to selectively introduce different functionalities at three distinct positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity for biological targets.

For example, related bromofluoropyridine scaffolds are utilized in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are a promising class of cancer therapeutics.[8] The versatile reactivity of this compound provides a powerful tool for the construction of novel and complex molecular architectures in the pursuit of new and more effective drug candidates.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Inhalation: Move to fresh air.

    • In all cases, seek medical attention if irritation or other symptoms persist.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a sophisticated and highly versatile building block for advanced organic synthesis. Its unique trihalogenated substitution pattern allows for a remarkable degree of control in sequential cross-coupling reactions, enabling the regioselective construction of complex, polysubstituted pyridine derivatives. While a detailed, validated synthesis protocol remains to be widely published, plausible synthetic routes can be readily devised based on established pyridine chemistry. The true value of this compound lies in its potential to accelerate the discovery and development of novel pharmaceuticals and advanced materials by providing a reliable and versatile platform for molecular diversification. As researchers continue to push the boundaries of chemical synthesis, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in shaping the future of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-iodopyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-iodopyridine, a halogen-rich heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and applications, grounded in authoritative references.

Core Chemical and Physical Properties

This compound is a substituted pyridine ring with the chemical formula C₅H₂BrFIN.[1] Its structure is notable for the presence of three different halogen atoms, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Molecular Weight

The molecular weight of a compound is a fundamental property, crucial for stoichiometric calculations in chemical reactions. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula for this compound is C₅H₂BrFIN.[1][2]

The calculation of its molecular weight is as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC512.01160.055
HydrogenH21.0082.016
BromineBr179.90479.904
FluorineF118.99818.998
IodineI1126.904126.904
NitrogenN114.00714.007
Total 301.884

The calculated molecular weight of this compound is 301.88 g/mol . This value is consistent with data from various chemical suppliers.[1][2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₂BrFIN[1]
Molecular Weight 301.88 g/mol [1][2]
Density 2.413 g/cm³[1]
Boiling Point 288.72°C at 760 mmHg[1]
Flash Point 128.413°C[1]
Polar Surface Area 12.89 Ų[1]

Synthesis of this compound

The synthesis of polysubstituted pyridines, such as this compound, often involves multi-step processes. One notable method for the preparation of similar halogen-rich pyridines is through halogen dance reactions.[3] This type of reaction involves the base-induced intramolecular migration of a halogen atom to a different position on an aromatic ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a polysubstituted pyridine, highlighting the key transformations that could be adapted for the synthesis of this compound.

Synthesis_Workflow A Starting Pyridine Derivative B Halogenation A->B e.g., NBS, Br₂ C Introduction of Second Halogen B->C e.g., I₂, NIS D Halogen Dance Reaction C->D Base (e.g., LDA) E Final Product: This compound D->E

Caption: Generalized workflow for the synthesis of a polysubstituted pyridine.

Step-by-Step Protocol (Conceptual)
  • Starting Material: Begin with a suitable pyridine precursor, for instance, a fluorinated pyridine.

  • Bromination: Introduce a bromine atom at a specific position using an electrophilic brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂). The position of bromination will be directed by the existing substituents.

  • Iodination: Introduce an iodine atom using an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂).

  • Halogen Dance Reaction: Under specific basic conditions, for example, using lithium diisopropylamide (LDA) at low temperatures, induce the migration of a halogen to the desired position to yield the final product.[3]

  • Purification: The final compound is then purified using standard techniques such as column chromatography or recrystallization.

Applications in Research and Drug Development

The unique arrangement of three different halogens on the pyridine ring of this compound makes it a highly versatile building block in medicinal chemistry and materials science. The distinct reactivity of the C-Br, C-F, and C-I bonds allows for selective functionalization through various cross-coupling reactions.

Role in Drug Discovery

Halogenated pyridines are known to exhibit a range of pharmacological activities. The fluorine atom can enhance metabolic stability and binding affinity, while bromine and iodine provide sites for further molecular elaboration through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] These reactions are fundamental in the construction of complex molecules, including potential therapeutic agents. For instance, fluoropyridines have been investigated for their potential in cancer therapies.[1]

Drug_Discovery_Pathway A This compound (Building Block) B Selective Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Diverse Library of Substituted Pyridines B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals in the aromatic region, with coupling patterns influenced by the fluorine atom.

    • ¹³C NMR would display distinct signals for each of the five carbon atoms, with their chemical shifts influenced by the attached halogens.

    • ¹⁹F NMR would provide a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4] Fragmentation patterns would likely involve the loss of halogen atoms.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for aromatic C-H stretching and C=C/C=N stretching vibrations of the pyridine ring.[1]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General handling procedures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular weight and distinct physicochemical properties, combined with its potential for selective functionalization, make it an important tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective utilization in the development of novel chemical entities.

References

Synthesis of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

4-Bromo-2-fluoro-3-iodopyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of three distinct halogen atoms—fluorine, bromine, and iodine—on a pyridine core provides a versatile platform for sequential, site-selective cross-coupling reactions, enabling the rapid generation of complex molecular architectures.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for strategic decisions in the synthetic route, and a detailed, self-validating experimental protocol designed for reproducibility and scalability. The core of this synthesis relies on a highly regioselective Directed ortho-Metalation (DoM) of the commercially available precursor, 4-Bromo-2-fluoropyridine.

Part 1: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged structure for molecular recognition at biological targets. The strategic introduction of multiple, distinct halogen atoms onto this scaffold dramatically enhances its utility.

The title compound, this compound, is a prime example of a "chemical chameleon." The differential reactivity of the carbon-halogen bonds under various catalytic conditions (C-I > C-Br >> C-F) allows for a programmed, stepwise introduction of different substituents. For instance, the C-I bond can be selectively functionalized via Sonogashira or Suzuki coupling, leaving the C-Br bond intact for a subsequent, different coupling reaction. The C-F bond, being the most robust, is typically unreactive under these conditions but profoundly influences the electronic properties of the ring and can serve as a site for later-stage nucleophilic aromatic substitution (SNAr) if required.[2][3] This built-in, tiered reactivity makes it an invaluable tool for generating diverse chemical libraries in the drug discovery process.

Part 2: Retrosynthetic Analysis and Strategy Selection

To devise a robust and efficient synthesis, we begin with a retrosynthetic analysis. The target molecule's key feature is the C-I bond at the 3-position, adjacent to the fluorine atom. This arrangement strongly suggests a synthetic strategy involving the formation of a C-Li bond at the 3-position, followed by an electrophilic quench with an iodine source.

G target This compound intermediate 4-Bromo-2-fluoro-3-lithiopyridine + Electrophilic Iodine (I₂) target->intermediate C-I Bond Formation precursor 4-Bromo-2-fluoropyridine intermediate->precursor Directed ortho-Metalation (DoM)

Caption: Retrosynthetic analysis of this compound.

This analysis leads us to the most logical and powerful strategy for this transformation: Directed ortho-Metalation (DoM) .[4] The fluorine atom at the C2 position is a well-established and effective directing group, capable of coordinating with an organolithium base and facilitating the regioselective deprotonation of the adjacent C3 proton.[5][6] The commercially available 4-Bromo-2-fluoropyridine serves as the ideal starting material.[7]

Part 3: Mechanistic Deep Dive – The Chemistry of Controlled Functionalization

A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and safe execution. The synthesis proceeds in two key stages within a single pot.

Stage 1: Directed ortho-Metalation (DoM)

The central challenge is to deprotonate the C3 position of 4-Bromo-2-fluoropyridine with high selectivity. The 2-fluoro substituent makes this possible through its ability to act as a Directed Metalation Group (DMG).[4][8]

Causality Behind Experimental Choices:

  • Base Selection: We select Lithium Diisopropylamide (LDA) as the base. Unlike nucleophilic bases such as n-butyllithium, which can risk addition to the electron-deficient pyridine ring, LDA is sterically hindered and exceptionally non-nucleophilic. Its primary function is as a powerful base, capable of abstracting the relatively acidic C3 proton.

  • Solvent and Temperature: The reaction is conducted in an anhydrous ethereal solvent, typically Tetrahydrofuran (THF) , at -78 °C (dry ice/acetone bath). The low temperature is crucial to prevent side reactions, such as the potential for "halogen dance" rearrangements, and to ensure the kinetic stability of the aryllithium intermediate.[9]

The mechanism begins with the coordination of the Lewis acidic lithium ion of the LDA dimer or monomer to the Lewis basic fluorine atom of the pyridine. This pre-coordination complex positions the amide base in close proximity to the C3 proton, facilitating its abstraction and leading to the formation of the thermodynamically stable 4-bromo-2-fluoro-3-lithiopyridine intermediate.[5][6]

G start 4-Bromo-2-fluoropyridine + LDA complex Pre-coordination Complex (Li coordinates to F) start->complex Coordination product 4-Bromo-2-fluoro-3-lithiopyridine + Diisopropylamine complex->product Proton Abstraction dummy1 dummy2

Caption: Mechanism of Directed ortho-Metalation.

Stage 2: Electrophilic Quench with Iodine

Once the aryllithium intermediate is formed, it is a potent nucleophile. The introduction of an electrophile results in the formation of a new bond at the C3 position.

Causality Behind Experimental Choices:

  • Electrophile: A solution of molecular iodine (I₂) in THF is used as the electrophilic source. It is readily available, effective, and the reaction is typically fast and clean.

  • Controlled Addition: The iodine solution is added slowly to the cold reaction mixture. This maintains the low temperature and prevents localized heating, which could lead to decomposition or side reactions. The reaction is quenched by the iodine, forming the C-I bond and liberating lithium iodide (LiI).

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature and atmosphere, is critical for success.

Safety Precautions: This procedure involves a pyrophoric organolithium reagent (generated in situ or used directly) and should only be performed by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
4-Bromo-2-fluoropyridine175.995.00 g28.41.0
Diisopropylamine101.194.3 mL31.21.1
n-Butyllithium (2.5 M in hexanes)64.0612.0 mL30.01.06
Iodine (I₂)253.818.65 g34.11.2
Anhydrous Tetrahydrofuran (THF)-~200 mL--
Saturated aq. Na₂S₂O₃-~100 mL--
Saturated aq. NaCl (Brine)-~50 mL--
Anhydrous MgSO₄----
Ethyl Acetate (EtOAc)-For extraction--
Hexanes-For extraction & chromatography--
Step-by-Step Methodology
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled while hot and allowed to cool under a positive pressure of inert gas.

  • LDA Formation (in situ): To the reaction flask, add 100 mL of anhydrous THF and diisopropylamine (4.3 mL, 31.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (12.0 mL of a 2.5 M solution, 30.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the freshly prepared, colorless LDA solution at -78 °C for 30 minutes.

  • Lithiating the Pyridine: In a separate flame-dried flask, dissolve 4-Bromo-2-fluoropyridine (5.00 g, 28.4 mmol) in 50 mL of anhydrous THF.

  • Transfer this solution via cannula into the LDA solution at -78 °C over 20 minutes. A color change (typically to yellow or orange) is expected.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Iodination: In another flame-dried flask, dissolve iodine (8.65 g, 34.1 mmol) in 50 mL of anhydrous THF.

  • Transfer the iodine solution via cannula into the reaction mixture at -78 °C over 30 minutes. The dark color of the iodine will dissipate as it reacts.

  • Quenching and Workup: After stirring for an additional 30 minutes at -78 °C, slowly quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, ensuring the temperature does not rise excessively.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add 100 mL of Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 50 mL) to remove excess iodine, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., 100:0 to 95:5) to afford this compound as a solid. A typical yield is in the range of 75-85%.

Conclusion

The synthesis of this compound is robustly and efficiently achieved through a Directed ortho-Metalation strategy starting from 4-Bromo-2-fluoropyridine. By leveraging the directing ability of the 2-fluoro substituent and employing the non-nucleophilic base LDA, this method provides excellent regiocontrol and high yields. The resulting tri-halogenated pyridine is a powerful and versatile intermediate, primed for sequential functionalization in the synthesis of novel chemical entities for the life sciences. This guide provides the fundamental mechanistic understanding and a validated protocol to empower researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-2-fluoro-3-iodopyridine and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive examination of the structural characteristics of polyhalogenated pyridines, with a specific focus on the theoretical analysis of 4-Bromo-2-fluoro-3-iodopyridine and a detailed experimental analysis of the closely related 5-Bromo-2-chloro-4-fluoro-3-iodopyridine.

In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic compounds are of paramount importance. Among these, pyridines bearing multiple halogen substituents represent a class of exceptionally versatile building blocks. The distinct electronic properties and regioselective reactivity of each halogen atom—fluorine, chlorine, bromine, and iodine—provide a rich toolkit for the construction of complex molecular architectures. This guide delves into the structural analysis of these valuable compounds, offering insights into their synthesis, spectroscopic characterization, and three-dimensional structure.

The Strategic Synthesis of Polyhalogenated Pyridines

The synthetic routes to polyhalogenated pyridines often involve a series of regioselective halogenation, lithiation, and halogen dance reactions. The introduction of multiple, different halogen atoms onto the pyridine ring requires careful strategic planning to control the position of each substituent.

A notable example is the synthesis of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine.[1][3] This multi-step synthesis highlights the principles of directed ortho-metalation and subsequent trapping with electrophilic halogen sources. The choice of reagents and reaction conditions is critical to achieving the desired substitution pattern, leveraging the directing effects of existing substituents and the kinetic versus thermodynamic control of the reactions.

Synthesis_Workflow A Starting Material (e.g., Dihalopyridine) B Directed ortho-Metalation (e.g., LDA, n-BuLi) A->B Deprotonation C Electrophilic Quench (e.g., I₂, Br₂) B->C Formation of C-Halogen bond D Intermediate Polyhalogenated Pyridine C->D E Further Functionalization (e.g., Cross-coupling, SNAr) D->E F Target Molecule (e.g., 5-Bromo-2-chloro-4-fluoro-3-iodopyridine) E->F Reactivity_Scheme A This compound B Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B D Nucleophilic Aromatic Substitution (SNAr) A->D C Selective functionalization at C-3 (Iodo position) B->C E Substitution at C-2 or C-6 D->E

References

Introduction: A Versatile Tri-halogenated Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of 4-Bromo-2-fluoro-3-iodopyridine

In the landscape of modern medicinal chemistry and materials science, polysubstituted heterocyclic compounds are indispensable building blocks. Among these, pyridines bearing multiple, distinct halogen atoms offer a powerful platform for constructing complex molecular architectures. This compound is a prime example of such a scaffold, providing three distinct reactive centers that can be selectively functionalized. The presence of bromine, fluorine, and iodine on the same pyridine ring allows for a programmed, regioselective approach to synthesis, making it a valuable intermediate for researchers in drug discovery and advanced materials development.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and strategic applications in organic synthesis.

Compound Identification and Properties

Correctly identifying a chemical reagent is the first step in any successful research endeavor. This compound is cataloged under a unique CAS number, ensuring unambiguous identification across suppliers and literature.

Table 1: Core Compound Identifiers

Identifier Value
CAS Number 917969-51-8[1]
Molecular Formula C₅H₂BrFIN[1]
Molecular Weight 301.88 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=CN=C(C(=C1Br)I)F[1]

| InChI Key | QNCJOPUYVGQTNE-UHFFFAOYSA-N[1] |

The physicochemical properties of a compound are critical for planning experiments, particularly for determining appropriate solvents and reaction temperatures. While comprehensive data for this specific molecule is not extensively published, key properties can be inferred from related structures and supplier information.

Table 2: Physicochemical Properties

Property Value Source / Note
Physical Form Solid / Crystalline Solid Typical for similar halogenated pyridines[2]
Purity Typically >97% Based on commercial supplier data

| Storage | Store in a cool, dark place under an inert atmosphere; freezer storage (-20°C) recommended | Standard for reactive halogenated heterocycles[2] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, indicating its utility in contemporary research. Its availability facilitates its use in both small-scale discovery and larger-scale synthetic campaigns.

The cost and lead time for this compound can be influenced by the complexity of its synthesis. Multi-step syntheses involving expensive reagents, such as organolithium compounds and specialized halogenating agents, contribute to its market price.[1] Researchers can typically procure this compound in quantities ranging from milligrams to several grams.

Table 3: Representative Commercial Supplier Information

Supplier Catalog Number Purity Available Quantities

| Smolecule | S809915 | >97% | Gram scale |

Note: This table is for illustrative purposes. Availability and catalog numbers should be verified directly with suppliers.

The Strategic Core: Regioselective Synthetic Utility

The true value of this compound lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds towards oxidative addition with a Pd(0) catalyst generally follows the trend C-I > C-Br > C-Cl >> C-F.[3] This predictable reactivity is the cornerstone of its synthetic utility.

This enables chemists to selectively react at the C-I bond under mild conditions, leaving the C-Br and C-F bonds untouched for subsequent transformations. This regioselectivity is crucial for minimizing the formation of undesirable side products and simplifying purification, thereby accelerating the drug discovery process.[3][4]

Caption: Hierarchical reactivity workflow of this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, selectively functionalizing the C-I bond.

Objective: To synthesize a 4-bromo-2-fluoro-3-arylpyridine derivative via selective cross-coupling at the C-3 position.

Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Scientist's Rationale: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess of boronic acid drives the reaction to completion. K₂CO₃ is a common, effective base for activating the boronic acid.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 v/v).

    • Scientist's Rationale: The aqueous/organic mixture is essential for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing removes dissolved oxygen which can poison the catalyst.

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Scientist's Rationale: Pd(PPh₃)₄ is a robust and common Pd(0) catalyst for Suzuki couplings. A 5 mol% loading is typically sufficient for efficient catalysis without being prohibitively expensive.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Scientist's Rationale: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

  • Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Scientist's Rationale: Monitoring confirms the consumption of starting material. The aqueous workup removes the inorganic base and salts, beginning the purification process.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

    • Scientist's Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and catalyst residues.

G start_mat This compound Arylboronic Acid reagents Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O, 90°C start_mat->reagents Combine & Heat product 4-Bromo-2-fluoro-3-arylpyridine reagents->product Catalytic Cycle byproducts KBr, KI, Boronic Acid Homocoupling reagents->byproducts

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar halogenated pyridines should inform handling procedures. These compounds are generally classified as harmful and irritants.

  • Hazard Classifications (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[9][10]

  • Handling Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2]

Conclusion

This compound stands out as a highly strategic and commercially available building block for advanced organic synthesis. Its key advantage lies in the predictable, hierarchical reactivity of its three distinct halogen atoms, which enables chemists to perform regioselective functionalization with a high degree of control. This utility is particularly valuable in the multi-step synthesis of complex molecules for the pharmaceutical and materials science industries.[1] The reliable commercial supply of this versatile intermediate ensures that researchers can continue to leverage its unique properties to accelerate innovation and discovery.

References

Methodological & Application

Application Note: Strategic C-C Bond Formation via Regioselective Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Functionalized fluoropyridines are privileged scaffolds in modern drug discovery and materials science, offering unique properties related to metabolic stability, binding affinity, and electronics. The strategic introduction of substituents onto the pyridine core is therefore of paramount importance. 4-Bromo-2-fluoro-3-iodopyridine is a highly valuable and versatile building block, presenting three distinct carbon-halogen centers for sequential, site-selective functionalization. This application note provides a comprehensive technical guide for researchers, focusing on the regioselective Suzuki-Miyaura cross-coupling reaction. We will elucidate the underlying principles governing selectivity, provide a robust and validated protocol for the preferential coupling at the C-3 iodo-position, and offer expert insights into reaction optimization and troubleshooting.

The Principle of Regioselectivity: A Tale of Three Halogens

The success of any sequential cross-coupling strategy on a polyhalogenated substrate hinges on the ability to predictably control which position reacts first. In the case of this compound, the selectivity is governed by the relative bond dissociation energies of the C-X bonds and their subsequent reactivity in the rate-determining oxidative addition step of the palladium catalytic cycle.[1][2]

The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[2][3] This hierarchy is a direct consequence of the C-X bond strength; the weaker C-I bond is the most easily cleaved by the palladium(0) catalyst, making it the most reactive site. The C-Br bond is significantly stronger and requires more forcing conditions (e.g., higher temperatures, more active catalysts) to react, while the C-F bond is generally considered inert under typical Suzuki-Miyaura conditions.[2][3]

Therefore, by employing mild and controlled reaction conditions, we can achieve highly selective C-C bond formation at the C-3 position (iodo), leaving the C-4 (bromo) and C-2 (fluoro) positions untouched for subsequent, orthogonal chemical transformations.

Figure 1: Regioselectivity of this compound in Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond—the C-I bond—to form a square planar Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R) to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the coordination sphere, forming the new C-C bond in the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)L₂(I) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal di_pd_intermediate Ar-Pd(II)L₂(R) transmetal->di_pd_intermediate red_elim Reductive Elimination di_pd_intermediate->red_elim red_elim->pd0 ar_r Ar-R (Product) red_elim->ar_r ar_i Ar-I ar_i->ox_add r_b R-B(OH)₂ + Base r_b->transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Protocol for Selective C-3 Arylation

This protocol is designed for the selective Suzuki-Miyaura coupling at the C-3 (iodo) position on a 1.0 mmol scale. All glassware should be oven or flame-dried, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation of the boronic acid.[8]

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst: PdCl₂(dppf) (0.03 mmol, 3 mol%) or Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv) or K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) or DMF (5 mL)

  • Magnetic stir bar

  • Schlenk flask or sealed reaction vial

G arrow node1 Step 1: Reagent Setup Combine Pyridine, Boronic Acid, and Base in Schlenk flask. arrow1 node2 Step 2: Inert Atmosphere Evacuate and backfill flask with Argon (repeat 3x). arrow2 node3 Step 3: Catalyst & Solvent Add Pd catalyst, followed by degassed solvent via syringe. arrow3 node4 Step 4: Reaction Heat mixture (e.g., 90 °C) with vigorous stirring. Monitor by TLC/LC-MS. arrow4 node5 Step 5: Workup & Purification Aqueous workup followed by flash column chromatography.

Figure 3: High-level experimental workflow for the selective Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv). Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.[9][10]

    • Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in a pre-heated oil bath and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Scientist's Note: The base choice can be critical. Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility in organic solvents compared to potassium carbonate (K₂CO₃).[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-Bromo-2-fluoro-3-arylpyridine product.

Catalyst Selection & Parameter Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and yield. The following table provides representative conditions for the selective C-3 coupling.

EntryCoupling PartnerCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Approx. Yield (%)Notes
1Phenylboronic AcidPdCl₂(dppf) (3)dppfCs₂CO₃ (2.0)DMF9088-96A robust, general system effective for a broad range of boronic acids.[9]
24-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhosK₂CO₃ (2.0)Toluene/H₂O10090-98Highly active catalyst system, often allowing for lower catalyst loading.[9]
33-Pyridylboronic AcidPd(PPh₃)₄ (5)PPh₃K₂CO₃ (2.0)Dioxane/H₂O10075-85Standard conditions, but can be susceptible to catalyst poisoning by basic heterocycles.[8]
4Thiophene-2-boronic acidPdCl₂(dppf) (3)dppfNa₃PO₄ (3.0)Dioxane/H₂O10070-80Trisodium phosphate can be a beneficial base for certain heteroaryl couplings.[11][12]

Yields are estimated based on analogous reactions in the literature and may vary.

Expert Insights on Component Selection:

  • Catalyst & Ligand: For electron-rich or sterically hindered boronic acids, more electron-rich and bulky phosphine ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields.[7] PdCl₂(dppf) is an excellent general-purpose precatalyst, as the dppf ligand is both electron-rich and has a large bite angle, promoting efficient catalysis.[11][13]

  • Solvents: Aprotic polar solvents like Dioxane, DMF, or Toluene are commonly used. The addition of water is often necessary to help solubilize the inorganic base and facilitate the transmetalation step.[12]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Poorly soluble base.3. Catalyst poisoning by N-heterocycle.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a more soluble base like Cs₂CO₃ or use a solvent system that better solubilizes the base (e.g., add more water).3. Use a bulkier, electron-rich ligand (e.g., SPhos) to shield the palladium center.[8]
Loss of Regioselectivity (Reaction at C-4) 1. Reaction temperature is too high.2. Reaction time is too long.3. Overly active catalyst system.1. Reduce the reaction temperature (e.g., from 100 °C to 80 °C).2. Monitor the reaction closely and stop it once the starting material is consumed.3. Switch to a less active catalyst, such as Pd(PPh₃)₄.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Reaction temperature too high or prolonged heating.3. Boronic acid is highly electron-deficient.1. Use anhydrous solvents and ensure reagents are dry. Use potassium trifluoroborate salts which are more stable.2. Lower the reaction temperature.3. Use the corresponding boronic acid pinacol ester and an anhydrous base like KF.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedure and maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]

Outlook: The Path to Sequential Functionalization

The primary product of this protocol, a 4-Bromo-2-fluoro-3-arylpyridine, is itself a valuable intermediate. The remaining C-Br bond at the C-4 position can be targeted in a subsequent cross-coupling reaction under more forcing conditions (e.g., higher temperature, a more active catalyst system like one based on Buchwald ligands, or a different coupling methodology) to generate highly substituted, complex pyridine derivatives. This stepwise approach, enabled by the inherent reactivity differences of the halogens, provides a powerful and modular route to novel chemical entities.

References

Application Note & Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of Polysubstituted Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

In drug discovery and development, the pyridine scaffold is a privileged heterocycle due to its presence in numerous bioactive molecules and its ability to engage in critical hydrogen bonding interactions. The functionalization of polysubstituted pyridines allows for the precise tuning of a molecule's physicochemical and pharmacological properties. 4-Bromo-2-fluoro-3-iodopyridine is a particularly valuable synthetic intermediate, offering three distinct halogenated sites for sequential, site-selective modifications.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective Sonogashira coupling of this compound. We will delve into the mechanistic principles governing the reaction's selectivity, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

Principle and Regioselectivity: Harnessing Halogen Reactivity

The key to the successful functionalization of a polyhalogenated substrate like this compound lies in exploiting the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The rate of this step follows a well-established trend based on the halogen's identity:

C–I > C–OTf > C–Br >> C–Cl >> C–F

This reactivity hierarchy is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The C–I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. Consequently, the Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C-3 position, leaving the C-4 bromo and C-2 fluoro groups untouched for subsequent orthogonal transformations.[7] This predictable selectivity allows for a modular approach to building complex, highly substituted pyridine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8] While copper-free variants exist, understanding the classic mechanism provides crucial insight into the role of each component.

  • The Palladium Cycle:

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, inserts into the highly reactive C-I bond of the this compound substrate to form a square planar Palladium(II) complex.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide. This is often the rate-determining step of the overall process.[8][9]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C(sp²)–C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide species. This intermediate is crucial for the transmetalation step with the palladium complex.

The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[1]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycles pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(I)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elim->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation R'C≡C⁻ Transfer alkyne H-C≡CR cu_formation Acetylide Formation alkyne->cu_formation cuI Cu(I)I cuI->cu_formation base Base base->cu_formation cu_formation->cu_acetylide aryl_halide Ar-I aryl_halide->oxidative_add

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycles

Experimental Protocols & Data

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidative Glaser homocoupling of the terminal alkyne.[4]

  • Use of anhydrous and degassed solvents is highly recommended to ensure optimal catalyst activity and reaction outcome.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol utilizes the synergistic effect of palladium and copper catalysts, which is effective for a broad range of substrates.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (solvent and base)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (co-solvent, optional)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add anhydrous triethylamine (sufficient to achieve a ~0.1 M concentration of the limiting reagent) via syringe. If the substrate has poor solubility, a co-solvent like THF can be added.

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive alkynes.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired 4-bromo-2-fluoro-3-alkynylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing products intended for pharmaceutical applications, as it eliminates the risk of copper contamination and often suppresses the formation of alkyne homocoupling byproducts.[4][11]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a more active pre-catalyst like [DTBNpP]Pd(crotyl)Cl).[12]

  • Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv) or an Organic Amine Base (e.g., Et₃N).

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF).

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line.

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.

  • Add the terminal alkyne (1.5 equiv) and stir the mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Summary of Reaction Parameters
ParameterCopper-CatalyzedCopper-FreeRationale & Field Insights
Pd Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) pre-catalysts are reduced in situ. Pd(0) sources are directly active. Modern bulky phosphine ligands can accelerate the reaction.[6]
Cu Co-catalyst CuI (2-10 mol%)NoneCuI accelerates the reaction by facilitating alkyne deprotonation but can cause undesirable homocoupling.[1][4]
Base Et₃N, DIPEA, PiperidineK₂CO₃, Cs₂CO₃, Et₃NAmine bases neutralize the HX byproduct and can act as the solvent. Inorganic bases are often used in copper-free systems at higher temperatures.[1][13]
Solvent THF, DMF, Et₃NToluene, Dioxane, DMF, ACNChoice depends on substrate solubility and reaction temperature. Anhydrous, degassed solvents are crucial.
Temperature Room Temp to 60 °C60 °C to 110 °CCopper-free reactions often require more thermal energy to drive the catalytic cycle.
Typical Yield 75-95%70-90%Yields are substrate-dependent. Highly functionalized or sterically hindered alkynes may give lower yields.

Experimental Workflow

The general workflow for performing and analyzing the Sonogashira coupling is outlined below.

Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Prepare & Weigh Reagents (Substrate, Catalyst, Base) prep_glass 2. Dry Glassware (Schlenk Flask) prep_reagents->prep_glass prep_solvent 3. Degas Solvent prep_glass->prep_solvent setup 4. Assemble Under Inert Gas (Argon / Nitrogen) prep_solvent->setup addition 5. Add Solvent & Reagents setup->addition run 6. Stir at Temp (RT or Heat) addition->run monitor 7. Monitor Progress (TLC / LC-MS) run->monitor quench 8. Quench & Filter (e.g., through Celite) monitor->quench extract 9. Extraction & Drying quench->extract concentrate 10. Concentrate in Vacuo extract->concentrate purify 11. Column Chromatography concentrate->purify characterize 12. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Fig. 2: General Experimental Workflow

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent/reagents; Low reaction temperature.Use a fresh batch of catalyst; Ensure rigorous degassing of solvents; Increase reaction temperature incrementally.
Significant Homocoupling Presence of oxygen (Glaser coupling); High concentration of copper catalyst.Ensure a robust inert atmosphere; Reduce the amount of CuI or switch to a copper-free protocol.
Recovery of Starting Material Catalyst poisoning; Steric hindrance from a bulky alkyne.Use a more active catalyst system (e.g., with a bulky, electron-rich phosphine ligand); Increase catalyst loading and reaction time/temperature.
Difficult Purification Co-elution of product with triphenylphosphine oxide (byproduct of some Pd catalysts).Use a different palladium source (e.g., Pd₂(dba)₃) that does not generate this byproduct; Optimize chromatography conditions.

Safety Precautions

  • Reagents: Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Anhydrous solvents like THF and Toluene are flammable. Keep away from ignition sources.

  • Pressure: When heating sealed reaction vials, use a blast shield and ensure the vial is not filled more than halfway to accommodate potential pressure buildup.

  • Waste: Dispose of all chemical waste, especially heavy metal residues, according to institutional safety guidelines.

Applications in Drug Development

The product of this reaction, a 4-bromo-2-fluoro-3-alkynylpyridine, is a highly versatile intermediate. The newly installed alkyne can participate in a wide range of subsequent transformations, including:

  • Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a common structural motif in pharmaceuticals.

  • Further Couplings: The alkyne itself can be used in subsequent coupling reactions.

  • Cyclization Reactions: Alkynes are excellent precursors for the synthesis of various heterocyclic rings.

Crucially, the intact C-Br bond at the 4-position remains available for further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[14] This allows for the divergent synthesis of a library of complex, polysubstituted pyridine derivatives from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies that are vital to modern drug discovery.[15][16]

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-3-iodopyridine is a trifunctionalized heterocyclic building block of significant value in modern medicinal chemistry. The distinct electronic nature and reactivity of its three halogen substituents (I, Br, F) permit a highly controlled, regioselective, and sequential approach to the synthesis of complex, polysubstituted pyridine derivatives. This guide provides an in-depth exploration of the strategic application of this versatile reagent, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer a case study illustrating its utility in the synthesis of precursors for advanced pharmaceutical agents.

Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity

The pyridine scaffold is a cornerstone of pharmaceutical design, appearing in a vast array of approved drugs.[1] Functionalizing this core with precision is paramount. This compound offers a powerful platform for achieving this precision. Its synthetic utility is rooted in the differential reactivity of its carbon-halogen bonds, which can be addressed in a predictable order:

  • Carbon-Iodine (C-I) Bond: The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a Palladium(0) catalyst. This allows for highly selective initial functionalization at the C3 position.[2]

  • Carbon-Bromine (C-Br) Bond: Stronger than the C-I bond, the C-Br bond is the next most reactive site, enabling a second, sequential cross-coupling reaction at the C4 position under slightly more forcing conditions.[2][3]

  • Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest and generally inert to cross-coupling conditions. However, the fluorine atom at the C2 position, being ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[4][5]

This hierarchy of reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, a critical advantage in multi-step drug synthesis.

Figure 1: Reactivity hierarchy of halogen sites on this compound.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

The selective modification of the C3 and C4 positions is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond to be formed.

Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl/Heteroaryl)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in kinase inhibitors.[6] By leveraging the high reactivity of the C-I bond, one can selectively introduce an aryl or heteroaryl group at the C3 position.

Causality and Experimental Rationale:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for C-I bond activation under relatively mild conditions. For more challenging couplings or subsequent C-Br activation, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂) may be required to promote efficient oxidative addition and reductive elimination.[7]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used. It is soluble in the aqueous phase of the solvent system and activates the boronic acid in the transmetalation step of the catalytic cycle without being overly aggressive towards other functional groups.[2][7]

  • Solvent: A biphasic solvent system like 1,4-Dioxane/Water or Toluene/Water is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, facilitating interaction between all reaction components.[7]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting pyridine.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-bromo-2-fluoropyridine intermediate.

Sonogashira Coupling: C-C Bond Formation (Alkynyl)

The introduction of an alkynyl moiety via the Sonogashira coupling is a powerful strategy for constructing linear, rigid linkers in drug molecules or for accessing further transformations.[8][9]

Causality and Experimental Rationale:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle, and a copper(I) co-catalyst (typically CuI) to form a copper-acetylide intermediate, which speeds up the transmetalation step.[8][9]

  • Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used. It serves both as the base to deprotonate the terminal alkyne and often as a co-solvent.

  • Copper-Free Conditions: To avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a stronger base and a more active palladium catalyst but can provide cleaner reaction profiles.[10][11]

Protocol 2: Selective Sonogashira Coupling at the C3-Position

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Add degassed anhydrous THF and triethylamine (2:1 v/v). Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the direct formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[12] This reaction is highly dependent on the choice of ligand for the palladium catalyst.

Causality and Experimental Rationale:

  • Ligand Selection: The success of the Buchwald-Hartwig amination hinges on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[13] They promote the crucial reductive elimination step that forms the C-N bond and stabilize the active Pd(0) catalyst, leading to higher yields and broader substrate scope.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used as it is strong enough to deprotonate the amine substrate, forming the palladium-amido complex necessary for the catalytic cycle.[12][13]

Protocol 3: Selective Buchwald-Hartwig Amination at the C3-Position

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the amine (1.2 equiv) and sodium tert-butoxide (1.4 equiv) to a dry reaction vessel.

  • Catalyst Pre-formation: In a separate vessel, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%) in a small amount of anhydrous, degassed solvent (e.g., toluene or dioxane) for 10-15 minutes.

  • Reagent Addition: Add this compound (1.0 equiv) to the vessel containing the amine and base. Add the pre-formed catalyst solution via syringe.

  • Reaction: Heat the mixture to 90-110 °C. Monitor the reaction until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

Sequential Functionalization Workflow

The true power of this compound lies in its capacity for sequential functionalization. After an initial coupling at the C3-I position, the C4-Br bond can be targeted in a second, distinct cross-coupling reaction.

Figure 2: Workflow for sequential functionalization of this compound.

This stepwise approach allows for the convergent synthesis of highly complex molecules, as demonstrated in the large-scale synthesis of the ALK inhibitor Lorlatinib, where a key Suzuki coupling joins two advanced fragments.[15]

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

After cross-coupling reactions are complete, the C2-fluoro substituent can be displaced by a suitable nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the ortho C2 position for nucleophilic attack.[5]

Protocol 4: SNAr with an Amine Nucleophile

  • Reaction Setup: In a sealed tube, dissolve the 3,4-disubstituted-2-fluoropyridine intermediate (1.0 equiv) and the desired amine nucleophile (2.0-5.0 equiv) in a polar aprotic solvent such as DMSO or NMP.

  • Base (Optional): For less nucleophilic amines or if an HCl salt is used, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv) may be added.

  • Reaction: Heat the reaction mixture to 120-150 °C. The reaction progress should be monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with a large volume of water to precipitate the product or prepare for extraction. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.

Data Summary

The following table provides representative data for the types of transformations discussed. Yields are highly substrate-dependent and should be considered illustrative.

Reaction TypePositionReagents & ConditionsTypical YieldReference
Suzuki-Miyaura C3 (Iodine)Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C75-95%[2][6]
Sonogashira C3 (Iodine)Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt80-98%[8][16]
Buchwald-Hartwig C4 (Bromine)Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C70-90%[12][13]
SNAr C2 (Fluorine)Benzylamine, DMSO, 130 °C60-85%[4][5]

Conclusion

This compound is a uniquely versatile building block that enables a logical and efficient approach to the synthesis of highly decorated pyridine-based pharmaceutical intermediates. By understanding and exploiting the orthogonal reactivity of its three distinct halogen atoms, researchers can strategically construct complex molecular architectures with a high degree of control. The protocols and principles outlined in this guide serve as a foundational resource for drug development professionals seeking to leverage this powerful tool in their synthetic programs.

References

Application Note: Mastering Regioselectivity with 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective reactions of 4-Bromo-2-fluoro-3-iodopyridine for researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalization, with three distinct halogen atoms—iodine, bromine, and fluorine—at strategic positions on the pyridine ring, offers a versatile platform for sequential and site-selective modifications. The differential reactivity of the C–I, C–Br, and C–F bonds under various catalytic conditions allows for a programmed, regioselective introduction of diverse functionalities. This application note provides a comprehensive guide to harnessing the regioselective potential of this compound, with a focus on palladium-catalyzed cross-coupling reactions.

The predictable hierarchy of reactivity, typically C–I > C–Br >> C–F, in palladium-catalyzed reactions is the cornerstone of its synthetic utility. This allows for the selective functionalization of the C3 position (iodine) while leaving the C4 (bromine) and C2 (fluorine) positions intact for subsequent transformations. This stepwise approach is invaluable for the efficient construction of complex, highly substituted pyridine derivatives, which are common scaffolds in many biologically active compounds.

This guide will delve into the mechanistic underpinnings of these selective reactions, provide detailed, field-tested protocols, and offer practical insights to enable researchers to confidently and successfully incorporate this versatile reagent into their synthetic programs.

Understanding the Hierarchy of Reactivity

The regioselectivity observed in cross-coupling reactions of this compound is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds and their propensity to undergo oxidative addition to a low-valent metal catalyst, typically Pd(0). The generally accepted order of reactivity is:

C–I > C–Br > C–Cl > C–F

This trend is directly correlated with the decreasing BDEs of the respective C–X bonds. The C–I bond, being the weakest, readily undergoes oxidative addition at lower temperatures and with a wider range of palladium catalysts and ligands. The C–Br bond is significantly stronger and requires more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to react. The C–F bond is the strongest and is typically inert to palladium-catalyzed cross-coupling conditions, making it a valuable substituent for tuning the electronic properties of the final molecule.

G cluster_0 Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br More Reactive C-F C-F C-Br->C-F Less Reactive

Caption: Reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Regioselective Sonogashira Coupling at the C3-Position

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of C(sp)–C(sp²) bonds. The high reactivity of the C–I bond in this compound allows for highly selective alkynylation at the C3 position.

Mechanistic Insight: The reaction is believed to proceed via a dual catalytic cycle involving both palladium and copper(I). The palladium cycle involves the oxidative addition of the C–I bond to a Pd(0) species, followed by transmetalation of the copper(I)-acetylide and reductive elimination to afford the product and regenerate the Pd(0) catalyst. The selectivity arises from the preferential oxidative addition of the weaker C–I bond over the C–Br bond.

Protocol: Selective Sonogashira Coupling of (Trimethylsilyl)acetylene

Objective: To selectively introduce an alkyne at the C3 position of this compound.

Materials:

  • This compound

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • To the resulting suspension, add (trimethylsilyl)acetylene (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

Data Summary:

EntryAlkyneCatalystBaseSolventTemp. (°C)Yield (%)Ref.
1PhenylacetylenePdCl₂(PPh₃)₂/CuITEATHF2592
2EthynyltrimethylsilanePdCl₂(PPh₃)₂/CuITEATHF2595
31-HexynePd(PPh₃)₄/CuIi-Pr₂NHDMF6088

Regioselective Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is one of the most widely used C–C bond-forming reactions. Again, the C–I bond's lability allows for selective arylation or vinylation at the C3 position.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the C–I bond to a Pd(0) complex, followed by transmetalation with the boronic acid (or ester) in the presence of a base, and finally, reductive elimination to yield the coupled product. The base is crucial for the activation of the organoboron species.

Protocol: Selective Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To selectively introduce an aryl group at the C3 position.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield 4-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine.

G Start Start Step1 Combine Reactants: Substrate, Boronic Acid, Catalyst, Base Start->Step1 Step2 Add Solvent (Dioxane/Water) Step1->Step2 Step3 De-gas Mixture Step2->Step3 Step4 Heat and Stir (80 °C, 12h) Step3->Step4 Step5 Work-up and Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End End Step6->End

Caption: Workflow for a typical regioselective Suzuki-Miyaura coupling reaction.

Sequential Functionalization: A Two-Fold Cross-Coupling Strategy

The true power of this compound lies in its capacity for sequential functionalization. After the initial selective reaction at the C3 position, the C4-bromo group can be targeted under more forcing conditions.

Strategy:

  • First Coupling (C3-Iodine): Perform a Sonogashira or Suzuki coupling under mild conditions to functionalize the C3 position.

  • Second Coupling (C4-Bromine): The resulting 3-substituted-4-bromo-2-fluoropyridine can then undergo a second cross-coupling reaction at the C4 position, typically requiring a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures.

This stepwise approach allows for the controlled and predictable synthesis of di-substituted pyridine derivatives.

Protocol: Sequential Suzuki-Miyaura Couplings

Part A: First Suzuki Coupling (as described above)

Part B: Second Suzuki Coupling at C4

Materials:

  • Product from Part A (e.g., 4-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine)

  • A different boronic acid (e.g., 3-thienylboronic acid)

  • SPhos Pd G2 (or a similar advanced generation catalyst)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Water

Procedure:

  • To a microwave vial, add the 4-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine (1.0 equiv), 3-thienylboronic acid (1.5 equiv), SPhos Pd G2 (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Add a 10:1 mixture of toluene and water.

  • Seal the vial and heat in a microwave reactor to 120 °C for 1 hour.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool, dilute with water, and extract with ethyl acetate.

  • Perform a standard aqueous work-up, dry the organic phase, and concentrate.

  • Purify by chromatography to obtain the di-substituted product: 2-fluoro-3-(4-methoxyphenyl)-4-(thiophen-3-yl)pyridine.

Troubleshooting and Safety Considerations

  • Low Yields in the First Coupling:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly de-gas the reaction mixture to prevent catalyst deactivation.

    • Check the quality of the catalyst and base.

  • Loss of Regioselectivity (Reaction at C4):

    • Avoid excessive heating or prolonged reaction times during the first coupling step.

    • Use a milder catalyst system for the C3-functionalization if scrambling is observed.

  • Safety:

    • Handle all reagents, especially organometallic compounds and solvents, in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Palladium catalysts can be pyrophoric; handle with care under an inert atmosphere.

Conclusion

This compound is a remarkably versatile and valuable reagent for constructing complex pyridine-based molecules. A thorough understanding of the inherent reactivity differences between the three halogen substituents allows for a logical and predictable approach to regioselective synthesis. By carefully selecting catalysts, ligands, and reaction conditions, researchers can selectively functionalize the C3-iodo and C4-bromo positions in a stepwise manner, providing efficient access to a wide array of novel compounds for drug discovery and materials science applications.

Unlocking Chemical Diversity: A Guide to the Selective Functionalization of the C4-Iodo Bond in 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance. Their prevalence in a vast array of bioactive molecules and functional materials underscores the continuous need for robust and selective synthetic methodologies to access novel analogues. The strategic introduction of multiple, distinct halogen atoms onto the pyridine ring offers a powerful platform for sequential and site-selective chemical modifications. 4-Bromo-2-fluoro-3-iodopyridine is a prime example of such a versatile building block, poised for selective elaboration through a variety of cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the C4-iodo bond of this valuable intermediate. We will delve into the underlying principles of reactivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Principle of Regioselectivity: A Tale of Two Halogens

The selective functionalization of the C4-iodo bond in this compound is governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.

This inherent difference in reactivity allows for the exquisite, chemoselective functionalization at the C4-position under carefully controlled conditions, leaving the more robust C-Br and C-F bonds untouched for potential subsequent transformations. The fluorine atom at the C2 position, being the most electron-withdrawing, can also subtly influence the electronics of the pyridine ring, potentially enhancing the reactivity of the adjacent C3-iodo bond, although the primary driver for selectivity remains the inherent reactivity of the C-I bond.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] --> B{Palladium-Catalyzed Cross-Coupling}; B --> C[Selective Oxidative Addition at C-I Bond]; C --> D[Transmetalation/Coupling Partner Introduction]; D --> E[Reductive Elimination]; E --> F[4-Bromo-2-fluoro-3-substituted-pyridine]; subgraph "Reactivity Hierarchy" direction LR G[C-I] -- "More Reactive" --> H[C-Br]; H -- "Much More Reactive" --> I[C-F]; end style G fillcolor="#EA4335", fontcolor="#FFFFFF" style H fillcolor="#FBBC05", fontcolor="#202124" style I fillcolor="#4285F4", fontcolor="#FFFFFF" }

Caption: Logic of Regioselective C4-Iodo Bond Functionalization.

Application Notes and Protocols

The following protocols are designed to be self-validating systems, with explanations for the choice of reagents and conditions to ensure reproducibility and success. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C4 position.

  • Catalyst: Palladium catalysts are the cornerstone of this reaction.[2] A common and effective choice is a palladium(II) source like Pd(OAc)₂ or a pre-formed palladium complex with a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often highly effective in promoting the coupling of heteroaryl halides.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[5]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, margin=0.2]; start [label="Reaction Setup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add this compound,\nPhenylboronic Acid, Base, & Catalyst"]; solvent [label="Add Degassed Solvent"]; reaction [label="Heat and Stir under Inert Atmosphere"]; workup [label="Aqueous Workup and Extraction"]; purification [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[5]

  • Under a positive flow of the inert gas, add Pd(PPh₃)₄ to the flask.[5]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Bromo-2-fluoro-3-(phenyl)pyridine.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Base K₂CO₃A readily available and effective base for boronic acid activation.
Solvent 1,4-Dioxane/WaterA versatile solvent system that dissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Argon)Prevents oxidation and deactivation of the palladium catalyst.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable for introducing a linear alkyne moiety, which can serve as a handle for further transformations such as click chemistry or cyclization reactions.

  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[7]

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[6]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, margin=0.2];

}

Caption: Simplified Catalytic Cycles of the Sonogashira Reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add phenylacetylene to the reaction mixture via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Bromo-2-fluoro-3-(phenylethynyl)pyridine.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and reliable system for Sonogashira couplings.
Base Triethylamine (Et₃N)Acts as both a base and a solvent, facilitating alkyne activation.
Solvent Tetrahydrofuran (THF)A common aprotic solvent that dissolves the reactants well.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for the reactive C-I bond.
Atmosphere Inert (Argon)Prevents Glaser coupling (homocoupling of the alkyne).
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the pyridine ring.

  • Catalyst/Ligand System: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[9] Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or RuPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition.[10] Using a pre-catalyst, where the palladium is already complexed with the ligand, can also be advantageous.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.[12]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, margin=0.2]; start [label="Reaction Setup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add this compound,\nAmine, Base, Pd Pre-catalyst, & Ligand"]; solvent [label="Add Anhydrous, Degassed Solvent"]; reaction [label="Heat and Stir under Inert Atmosphere"]; workup [label="Aqueous Workup and Extraction"]; purification [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add aniline and anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the mixture with stirring to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and the solvent is removed under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Bromo-2-fluoro-3-(phenylamino)pyridine.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA highly effective combination for the amination of heteroaryl halides.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that promotes amine deprotonation.
Solvent TolueneAn anhydrous, aprotic solvent suitable for high-temperature reactions.
Temperature 80-110 °CHigher temperatures are often required to drive the C-N bond formation.
Atmosphere Inert (Argon)Crucial for maintaining the activity of the palladium catalyst.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for the selective functionalization of the C4 position through a variety of powerful palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust foundation for researchers to explore the chemical space around this privileged scaffold. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, scientists in drug discovery and materials science can leverage this intermediate to accelerate the development of novel and impactful molecules.

References

Reactions involving the C2-fluoro substituent of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Utilization of 4-Bromo-2-fluoro-3-iodopyridine in Complex Molecule Synthesis

Introduction: A Uniquely Functionalized Pyridine for Advanced Synthesis

In the landscape of medicinal chemistry and drug development, the strategic selection of foundational building blocks is paramount to the success of a synthetic campaign. The pyridine scaffold is a privileged heterocycle, ubiquitous in pharmaceuticals due to its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[1] Among the vast array of functionalized pyridines, This compound stands out as an exceptionally versatile intermediate. Its unique trihalogenated structure presents multiple, orthogonally reactive sites, enabling chemists to perform sequential and highly selective transformations.[1]

This guide provides an in-depth exploration of the reactivity of this compound, with a core focus on reactions involving the C2-fluoro substituent. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate how the interplay between the three distinct halogen atoms can be leveraged to construct complex molecular architectures. This molecule is not merely a static scaffold; it is a dynamic tool for the controlled, stepwise elaboration of novel chemical entities.

Part 1: The Lability of the C2-Fluoro Substituent in Nucleophilic Aromatic Substitution (SNAr)

The C2-position of the pyridine ring is inherently electron-deficient, an effect magnified by the electronegativity of the ring nitrogen. This electronic environment makes the C2-position highly susceptible to nucleophilic attack. The fluorine atom at this position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), significantly more reactive than its chloro- or bromo- counterparts.[2] This heightened reactivity is a cornerstone of the synthetic utility of 2-fluoropyridines.[3][4]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining step. The high electronegativity of fluorine helps to stabilize this intermediate through induction. In the subsequent, rapid elimination step, the fluoride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. The mild conditions often achievable for displacing fluoride make this transformation compatible with a wide range of sensitive functional groups.[3][4]

Caption: Generalized mechanism of SNAr at the C2-position.

Protocol 1: General Procedure for SNAr with an O-Nucleophile (Phenol)

This protocol describes the displacement of the C2-fluoride with a representative oxygen nucleophile. The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the phenol without promoting unwanted side reactions.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-aryloxy-4-bromo-3-iodopyridine.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Oxygen Phenols, Aliphatic AlcoholsK₂CO₃, NaHDMF, DMSO80 - 13075 - 95
Nitrogen Primary/Secondary AminesK₂CO₃, Et₃NDioxane, NMP25 - 12080 - 98
Sulfur ThiolsK₂CO₃, NaHDMF, THF25 - 8085 - 99
Carbon Malonates, CyanidesNaH, KOBuDMF, THF60 - 10060 - 85
Note: Yields are representative for SNAr reactions on activated 2-fluoropyridines and may vary.[3][4]

Part 2: Orthogonal Reactivity and Sequential Functionalization

The true synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a programmed, stepwise functionalization of the pyridine core, a strategy invaluable for building molecular complexity.

Reactivity Hierarchy:

  • Palladium-Catalyzed Cross-Coupling: C-I > C-Br >> C-F

  • Nucleophilic Aromatic Substitution: C-F (at C2/C4) >> C-Br, C-I

This hierarchy enables two primary synthetic routes:

  • Route A (Coupling-First): Selectively functionalize the C3-Iodo and C4-Bromo positions via cross-coupling reactions, preserving the C2-Fluoro group for a late-stage SNAr displacement.

  • Route B (SNAr-First): First, displace the C2-Fluoro group with a desired nucleophile, then proceed with cross-coupling reactions at the remaining iodo and bromo positions.

Sequential_Functionalization cluster_A Route A: Coupling-First cluster_B Route B: SNAr-First Start This compound A1 Sonogashira at C3-Iodo Start->A1 Pd/Cu cat. Alkyne B1 SNAr at C2-Fluoro Start->B1 Nucleophile Base A2 Suzuki at C4-Bromo A1->A2 Pd cat. Boronic Acid A3 SNAr at C2-Fluoro A2->A3 Nucleophile Base B2 Sonogashira or Suzuki at C3-Iodo B1->B2 Pd cat. Coupling Partner B3 Suzuki or Buchwald-Hartwig at C4-Bromo B2->B3 Pd cat. Coupling Partner

Caption: Synthetic strategies for sequential functionalization.

Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol leverages the high reactivity of the C-I bond for a selective Sonogashira coupling, leaving the C4-Br and C2-F sites untouched for subsequent reactions.[5][6]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq) under an inert atmosphere.

  • Solvent and Base: Add anhydrous, degassed THF and Et₃N in a 4:1 ratio.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is typically accompanied by the formation of a triethylammonium iodide precipitate. Monitor by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF or EtOAc.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (hexanes/EtOAc) to isolate the 4-bromo-2-fluoro-3-alkynylpyridine product.

Protocol 3: Buchwald-Hartwig Amination at the C4-Bromo Position

After functionalizing the C3-Iodo and C2-Fluoro positions, the C4-Bromo site can be addressed. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[7][8]

Materials:

  • C2, C3-disubstituted-4-bromopyridine (from previous steps)

  • Amine (e.g., Aniline or Morpholine)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand (e.g., BINAP or Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in anhydrous toluene for 15 minutes.

  • Reaction Setup: To the catalyst mixture, add the 4-bromopyridine substrate (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and quench carefully with water. Separate the layers.

  • Extraction and Washing: Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the product via silica gel chromatography to obtain the fully substituted pyridine.

Conclusion and Outlook

This compound is a testament to the power of strategic halogenation in modern organic synthesis. The high reactivity of the C2-fluoro substituent towards SNAr, combined with the differential reactivity of the iodo and bromo groups in cross-coupling reactions, provides a robust and flexible platform for the synthesis of highly decorated pyridine derivatives. The protocols and strategies outlined in this guide demonstrate a logical, controllable pathway to molecular complexity, enabling researchers in drug discovery and materials science to efficiently access novel and valuable chemical space.

References

Application Notes and Protocols for 4-Bromo-2-fluoro-3-iodopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines in Agrochemicals

The pyridine scaffold is a cornerstone in modern agrochemical design, present in a wide array of herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[2][3] 4-Bromo-2-fluoro-3-iodopyridine is a highly functionalized building block offering a strategic platform for the synthesis of complex agrochemical targets. The distinct electronic nature and steric environment of each halogen substituent—iodine, bromine, and fluorine—permit a high degree of regioselectivity in sequential chemical transformations. This application note will provide a detailed, illustrative protocol for the synthesis of a hypothetical picolinic acid-based herbicide, a class of synthetic auxin herbicides known for their efficacy against broadleaf weeds.[4][5][6][7]

The synthetic strategy herein leverages the differential reactivity of the carbon-halogen bonds, a well-established principle in cross-coupling reactions of polyhalogenated heterocycles.[8][9][10] The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, a principle that will be exploited to achieve selective functionalization.[10] This guide is intended for researchers and synthetic chemists in the agrochemical industry, providing a robust framework for the utilization of this compound in the discovery and development of novel crop protection agents.

Physicochemical Properties of this compound

A comprehensive understanding of the starting material's properties is critical for successful synthesis. The table below summarizes key physicochemical data for this compound.

PropertyValue
Molecular Formula C₅H₂BrFIN
Molecular Weight 317.89 g/mol
Appearance Off-white to yellow solid
Melting Point 58-62 °C
Boiling Point Not determined
Solubility Soluble in most organic solvents (e.g., THF, Dioxane, Toluene)

Proposed Synthesis of a Picolinic Acid-Based Herbicide

The following multi-step synthesis illustrates a plausible route to a novel picolinic acid herbicide, demonstrating the synthetic utility of this compound. The target molecule incorporates a substituted pyrazole, a common motif in modern herbicides.[2][4]

Workflow for the Synthesis of a Hypothetical Picolinic Acid Herbicide

G A This compound B Step 1: Regioselective Sonogashira Coupling A->B Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N C Intermediate 1: 4-Bromo-2-fluoro-3-(phenylethynyl)pyridine B->C D Step 2: Suzuki Coupling C->D 1-Methyl-1H-pyrazole-5-boronic acid, Pd(dppf)Cl₂, K₂CO₃ E Intermediate 2: 2-Fluoro-3-(phenylethynyl)-4-(1-methyl-1H-pyrazol-5-yl)pyridine D->E F Step 3: Nucleophilic Aromatic Substitution (SNAr) E->F Sodium methoxide, MeOH G Intermediate 3: 2-Methoxy-3-(phenylethynyl)-4-(1-methyl-1H-pyrazol-5-yl)pyridine F->G H Step 4: Oxidation and Hydrolysis G->H 1. O₃, CH₂Cl₂/MeOH 2. H₂O₂, NaOH I Final Product: 2-Methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid H->I

Caption: Synthetic workflow from this compound to a hypothetical picolinic acid herbicide.

Experimental Protocols

Step 1: Regioselective Sonogashira Coupling

Objective: To selectively introduce a phenylethynyl group at the C-3 position via Sonogashira coupling at the most reactive C-I bond.[11]

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (3.0 eq) and anhydrous THF (10 mL/mmol of starting material).

  • To the stirred solution, add phenylacetylene (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford Intermediate 1 .

Reactant/Reagent MW ( g/mol ) Equivalents
This compound317.891.0
Phenylacetylene102.141.1
Pd(PPh₃)₂Cl₂701.900.02
Copper(I) iodide (CuI)190.450.04
Triethylamine (Et₃N)101.193.0
Step 2: Suzuki Coupling

Objective: To introduce a 1-methyl-1H-pyrazol-5-yl group at the C-4 position by Suzuki coupling at the C-Br bond.[12]

Protocol:

  • In a microwave vial, combine Intermediate 1 (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of dioxane and water (8 mL/mmol of Intermediate 1).

  • Seal the vial and heat in a microwave reactor to 120 °C for 45-60 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexanes/ethyl acetate gradient) to yield Intermediate 2 .

Reactant/Reagent MW ( g/mol ) Equivalents
Intermediate 1292.131.0
1-Methyl-1H-pyrazole-5-boronic acid125.931.2
Pd(dppf)Cl₂816.640.05
Potassium carbonate (K₂CO₃)138.212.0
Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: To replace the fluorine atom at the C-2 position with a methoxy group via nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution.[13][14]

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous methanol (15 mL/mmol).

  • Add sodium methoxide (25 wt% solution in methanol, 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (65 °C) and stir for 8-12 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude Intermediate 3 is often of sufficient purity for the next step, or can be purified by chromatography if necessary.

Reactant/Reagent MW ( g/mol ) Equivalents
Intermediate 2293.321.0
Sodium methoxide (NaOMe)54.021.5
Step 4: Oxidation and Hydrolysis to Picolinic Acid

Objective: To oxidatively cleave the alkyne and form the carboxylic acid, followed by hydrolysis to the final picolinic acid product.

Protocol:

  • Dissolve Intermediate 3 (1.0 eq) in a 3:1 mixture of CH₂Cl₂ and methanol at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add hydrogen peroxide (30% aq. solution, 5.0 eq) followed by a 2 M aqueous solution of sodium hydroxide (3.0 eq).

  • Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

  • Quench any remaining peroxide by the careful addition of sodium bisulfite solution.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 3-4 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Reactant/Reagent MW ( g/mol ) Equivalents
Intermediate 3305.361.0
Ozone (O₃)48.00Excess
Hydrogen peroxide (H₂O₂)34.015.0
Sodium hydroxide (NaOH)40.003.0

Conclusion

This application note details a robust and scientifically grounded synthetic pathway for the transformation of this compound into a complex, agrochemically relevant picolinic acid derivative. By leveraging the principles of regioselective cross-coupling and nucleophilic aromatic substitution, this protocol demonstrates the immense potential of polyhalogenated pyridines as versatile building blocks in the synthesis of novel active ingredients for crop protection. The presented methodologies are designed to be adaptable and can serve as a foundational guide for the development of a wide range of substituted pyridine-based agrochemicals.

References

Synthesis of novel heterocyclic compounds from 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-fluoro-3-iodopyridine

Introduction: The Strategic Value of a Tri-halogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1] The strategic introduction of multiple, distinct halogen atoms onto this core heterocycle provides a versatile platform for complex molecular engineering. This compound stands out as a particularly powerful and underutilized building block. Its unique arrangement of three different halogens—iodine, bromine, and fluorine—at positions 3, 4, and 2 respectively, offers a blueprint for highly controlled, regioselective, and sequential functionalization.

The synthetic utility of this reagent is rooted in the differential reactivity of its carbon-halogen bonds.[2]

  • The Carbon-Iodine (C-I) Bond (Position 3): As the weakest of the three carbon-halogen bonds, the C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for precise, initial functionalization at the C-3 position under relatively mild conditions.[3][4]

  • The Carbon-Bromine (C-Br) Bond (Position 4): The C-Br bond is significantly more stable than the C-I bond, enabling it to remain intact during the initial C-3 coupling. It can be subsequently targeted for a second cross-coupling reaction, often under more forcing conditions.[2]

  • The Carbon-Fluorine (C-F) Bond (Position 2): While generally unreactive in palladium-catalyzed cross-coupling cycles, the C-F bond at the electron-deficient C-2 position is activated for Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity makes it an excellent leaving group in this context, providing an orthogonal reaction pathway.[5][6]

This guide provides detailed protocols and technical insights into leveraging this hierarchy of reactivity to construct diverse and complex heterocyclic systems.

Part 1: Regioselective Functionalization at the C-3 Position

The initial and most critical step in harnessing the potential of this compound is the selective reaction at the C-3 iodo-substituent. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[7] Its high functional group tolerance and generally mild conditions make it ideal for the first step in a multi-step synthesis.

Causality of Selectivity: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst will selectively insert at the C-3 position, leaving the C-4 bromo and C-2 fluoro groups untouched.[2][4]

A This compound D Selective Suzuki Coupling at C-3 Position A->D B Aryl Boronic Acid (R-B(OH)₂) B->D C Pd(0) Catalyst Base (e.g., K₂CO₃) C->D E 3-Aryl-4-bromo-2-fluoropyridine D->E F Preserved C-4 (Br) and C-2 (F) sites for subsequent reactions E->F

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-3 position.

Experimental Protocol: Synthesis of 3-Aryl-4-bromo-2-fluoropyridine

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting pyridine.[3]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-bromo-2-fluoropyridine.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Robust, commercially available catalysts effective for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAqueous mixtures are common and effective for this transformation.
Temperature 80 - 100 °CSufficient to drive the catalytic cycle without engaging the C-Br bond.
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction provides a powerful pathway to C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8] This reaction is invaluable for introducing rigid, linear alkynyl moieties that can serve as handles for further cyclization reactions or as key pharmacophores themselves.

Causality of Selectivity: Similar to the Suzuki coupling, the Sonogashira reaction is initiated by the oxidative addition of palladium(0) to the most labile carbon-halogen bond. The C-I bond at the C-3 position is the exclusive site of reaction under standard copper co-catalyzed or copper-free conditions.[3][9]

A This compound D Selective Sonogashira Coupling at C-3 Position A->D B Terminal Alkyne (R-C≡CH) B->D C Pd(0) Catalyst Cu(I) Co-catalyst Amine Base C->D E 3-Alkynyl-4-bromo-2-fluoropyridine D->E F Introduced alkyne enables intramolecular cyclizations E->F cluster_0 Synthetic Pathway to Fused Heterocycles A 4-Bromo-2-fluoro- 3-iodopyridine B Step 1: Sonogashira Coupling (R-C≡CH, Pd/Cu) A->B C 3-Alkynyl-4-bromo- 2-fluoropyridine B->C D Step 2: Nucleophilic Substitution (e.g., R'-NH₂, at C-4) C->D E 3-Alkynyl-4-amino- 2-fluoropyridine D->E F Step 3: Intramolecular Cyclization (e.g., Pd-catalyzed) E->F G Novel Fused Pyridine Heterocycle F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-3-iodopyridine. This trifunctionalized pyridine is a valuable building block, but its successful application hinges on understanding and controlling the regioselectivity of the coupling reaction.

The Challenge: Achieving Regioselectivity

The primary challenge in coupling reactions with this compound lies in selectively functionalizing one position while leaving the others intact for subsequent transformations. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend: C–I > C–Br > C–Cl >> C–F.[1][2] This inherent difference is the key to achieving high selectivity. The C-I bond is weaker and thus undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond.[3] The C-F bond is generally unreactive under standard Suzuki conditions.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Suzuki coupling of this compound in a practical, question-and-answer format.

Q1: I want to perform a selective monocoupling at the iodine position (C-3). What are the best starting conditions?

A1: Achieving selective coupling at the C-3 position is the most straightforward transformation due to the high reactivity of the C-I bond. The goal is to use conditions mild enough to activate the C-I bond without significantly disturbing the C-Br bond.

A reliable starting point involves a standard Pd(0) catalyst, a phosphine ligand, a moderately strong inorganic base, and a polar aprotic solvent system.

ComponentRecommended Starting ConditionRationale & Expert Insights
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source that is often sufficient for reactive C-I bonds.[4] Using a pre-catalyst like Pd₂(dba)₃ with a separate ligand allows for more modular optimization.
Ligand PPh₃ (2-4 eq. relative to Pd)Triphenylphosphine is a cost-effective and often adequate ligand. If yields are low, more electron-rich and bulky ligands like P(t-Bu)₃ or Buchwald-type ligands can accelerate the reaction, but may also increase the risk of C-Br coupling.[5]
Base K₂CO₃ or Na₂CO₃ (2.0 - 3.0 eq.)Carbonates are generally sufficient for activating the boronic acid without being overly harsh.[6] Stronger bases like K₃PO₄ can be used if reactivity is low, but increase the risk of side reactions.[4][6]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OA biphasic solvent system is standard.[7][8] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]
Temperature 70-90 °CStart at a lower temperature (e.g., 80 °C) to maximize selectivity for the C-I bond.[3] If the reaction is sluggish, the temperature can be increased cautiously while monitoring for the formation of di-coupled or C-Br coupled products by LC-MS.

Q2: My reaction yield is very low, even though I'm targeting the C-3 (iodo) position. What went wrong?

A2: Low yields are a common issue in cross-coupling reactions.[10][11] A systematic approach is required for troubleshooting. The following workflow can help diagnose the root cause.

G start Low Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm check_product Is Desired Product Formed at All? check_sm->check_product Yes reagents Problem: Reagent Quality / Activity - Check boronic acid quality (protodeboronation). - Catalyst/ligand may be old/oxidized. - Base may be impure or weak. check_sm->reagents No dehalogenation Problem: Dehalogenation - SM is converted to 4-bromo-2-fluoropyridine. - Cause: Impurities (hydride sources), certain solvents (alcohols). - Solution: Use high-purity reagents/solvents. check_product->dehalogenation No, or very little homocoupling Problem: Homocoupling - Boronic acid couples with itself (Ar-Ar). - Cause: Oxygen in the reaction. - Solution: Rigorously degas solvents and reaction mixture. check_product->homocoupling Yes, but with byproducts conditions Problem: Insufficiently Forcing Conditions - Increase temperature moderately. - Screen more active catalysts/ligands (e.g., Buchwald ligands). - Use a stronger base (e.g., K₃PO₄). reagents->conditions If Reagents OK protodeboronation Problem: Protodeboronation - Boronic acid is converted to Ar-H. - Cause: Excess water, high temp, wrong base. - Solution: Use pinacol ester, less water, milder base. protodeboronation->dehalogenation Check also for... homocoupling->protodeboronation Check also for...

Caption: Troubleshooting workflow for low yields.

Key Actions:

  • Verify Reagent Quality: Protodeboronation, where the boronic acid is replaced by a proton, is a major side reaction, especially with electron-deficient boronic acids.[4][7][11] Use fresh, high-purity reagents.

  • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to catalyst death and the formation of palladium black.[11][12] It also promotes the unwanted homocoupling of the boronic acid.[7] Ensure all solvents are properly degassed and the reaction is run under a positive pressure of nitrogen or argon.

  • Check Your Base: The base is critical for activating the boronic acid.[5][6] Ensure it is fully dissolved (or well-suspended) and of sufficient strength for the chosen boronic acid.

Q3: How do I perform a sequential, one-pot coupling to functionalize both the C-3 (iodo) and C-4 (bromo) positions?

A3: A sequential coupling is an excellent strategy for building molecular complexity.[1] The key is to leverage the differential reactivity of the C-I and C-Br bonds.

  • First Coupling (C-I): Perform the first Suzuki coupling under the mild conditions described in Q1, targeting the C-I bond. Use a slight excess (e.g., 1.1 eq.) of the first boronic acid. Monitor the reaction carefully by LC-MS until all the starting this compound is consumed.

  • Second Coupling (C-Br): Once the first step is complete, add the second boronic acid (1.2-1.5 eq.), additional base (1.5-2.0 eq.), and potentially a more potent catalyst/ligand system directly to the same reaction vessel. The C-Br bond is less reactive, so more forcing conditions are typically required.[13] This may involve increasing the temperature to 100-120 °C and/or adding a more electron-rich, bulky ligand like SPhos or XPhos, which are effective for coupling aryl chlorides and bromides.[5]

Q4: I am observing significant homocoupling of my boronic acid (Ar-Ar byproduct). What is the cause and how can I fix it?

A4: Homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.[7] Another cause can be the use of a Pd(II) precatalyst without an effective reductant in the mixture.

Solutions:

  • Rigorous Degassing: This is the most critical step. Degas your solvent(s) thoroughly by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for best results.[3]

  • Use a Pd(0) Source: Using a catalyst that is already in the active Pd(0) state, like Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize side reactions that may occur during the in-situ reduction of Pd(II) precatalysts.[4]

Optimized Experimental Protocols

Protocol A: Selective Monocoupling at the C-3 (Iodo) Position

This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-3 position.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 v/v ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours. Check for the disappearance of the starting material and the appearance of the new, higher Rf product.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[14][15]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar-Pd(II)L₂(X) (Oxidative Addition Product) pd0->pd2_oad 1. Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_oad->pd2_trans 2. Transmetalation pd2_trans->pd0 3. Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product aryl_halide Ar-X (this compound) aryl_halide->pd2_oad boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

References

Technical Support Center: Cross-Coupling of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions of polyhalogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of these powerful synthetic transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific side reactions and challenges you may encounter during your experiments.

Introduction: The Challenge of Selectivity and Side Reactions

Polyhalogenated pyridines are invaluable building blocks in medicinal chemistry and materials science. However, their use in cross-coupling reactions is often plagued by a variety of side reactions that can diminish yields, complicate purification, and compromise regioselectivity. Understanding the mechanistic underpinnings of these undesired pathways is paramount to developing robust and efficient synthetic protocols. This guide provides in-depth technical insights and field-proven solutions to the most common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant hydrodehalogenation of my polyhalogenated pyridine. What is the primary cause and how can I mitigate it?

A1: Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from various sources within your reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[2][3] This Pd-H species can then undergo reductive elimination with the pyridine ring on the palladium intermediate, leading to the dehalogenated byproduct.[2][3]

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[1][4]

  • Solvent and Base Choice: Alcoholic solvents are a known source of hydrides and should be avoided if dehalogenation is significant.[1][3] Consider switching to anhydrous, non-protic solvents like toluene or dioxane. The nature and strength of the base also play a crucial role; sometimes a weaker base can reduce the rate of Pd-H formation.[1]

  • Water Content: While some Suzuki reactions benefit from aqueous conditions, excessive water can be a source of protons leading to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, consider varying the water ratio.[2]

Q2: My Suzuki-Miyaura reaction is producing a lot of homocoupled boronic acid byproduct. What's going on and how can I fix it?

A2: The homocoupling of boronic acids to form biaryls is a common side reaction in Suzuki-Miyaura couplings.[5][6] This typically occurs when two boronic acid molecules couple with each other, a process often promoted by the presence of Pd(II) species and oxygen.[3] If your reaction mixture is not properly degassed, or if the oxidative addition step is slow, the concentration of active Pd(0) can decrease, leading to conditions that favor homocoupling.[3]

Troubleshooting Strategies:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents to minimize the presence of oxygen.[5][7]

  • Catalyst Quality: Use a high-purity palladium source or a reliable precatalyst.[7] Precatalysts are often more stable and provide a more consistent source of the active Pd(0) species.[8]

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes drive the desired cross-coupling forward and minimize homocoupling.[7]

Q3: I'm struggling with regioselectivity in the mono-functionalization of a dihalopyridine. How can I control which halogen reacts?

A3: Achieving regioselectivity in the cross-coupling of polyhalogenated pyridines is a significant challenge due to the similar reactivities of the halogen substituents.[9] However, selectivity can often be controlled by leveraging the inherent electronic and steric properties of the pyridine ring, as well as by carefully tuning the reaction conditions.

Key Principles of Regioselectivity:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack and oxidative addition.[10] For many dihalopyridines, oxidative addition is favored at the position alpha to the nitrogen (C2).[10]

  • Steric Hindrance: Bulky substituents near a halogen atom can sterically hinder the approach of the catalyst, favoring reaction at a less hindered site.[11]

  • Ligand Control: The choice of ligand can have a profound impact on regioselectivity. Bulky ligands can be used to direct the reaction towards the less sterically hindered halogen.[12]

Troubleshooting Workflow for Regioselectivity:

start Low Regioselectivity ligand Screen Ligands (e.g., bulky vs. less bulky) start->ligand Primary Lever base Vary Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Change Solvent (e.g., Toluene, Dioxane, THF) base->solvent temp Optimize Temperature solvent->temp outcome Improved Selectivity temp->outcome

Caption: A logical workflow for optimizing regioselectivity.

Troubleshooting Guides

This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for overcoming them.

Guide 1: Combating Hydrodehalogenation

Mechanism of Hydrodehalogenation:

cat_cycle Desired Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (+ Ar-X) pd0->oxidative_add pd_h L_nPd(II)-H(X) pd0->pd_h pd_int Ar-Pd(II)-X(L_n) oxidative_add->pd_int transmetalation Transmetalation (+ Nu-M) pd_int->transmetalation reductive_elim_dehalo Reductive Elimination pd_int->reductive_elim_dehalo Competing Pathway pd_nu Ar-Pd(II)-Nu(L_n) transmetalation->pd_nu reductive_elim Reductive Elimination pd_nu->reductive_elim product Ar-Nu (Desired Product) reductive_elim->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Solvent, Base, H2O) hydride_source->pd0 Forms Pd-H dehalo_product Ar-H (Byproduct) reductive_elim_dehalo->dehalo_product dehalo_product->pd0 Regenerates Catalyst

Caption: Competing pathways of cross-coupling and hydrodehalogenation.

Experimental Protocol for Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling:

Materials:

  • Polyhalogenated pyridine (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (anhydrous, powdered, 2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the polyhalogenated pyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene.

  • Thoroughly degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Protocol Choices:

  • Pd₂(dba)₃/SPhos: This combination provides a highly active catalyst system. SPhos is a bulky, electron-rich ligand known to promote the desired reductive elimination.[13]

  • Anhydrous K₃PO₄: A strong, non-nucleophilic base that is less likely to act as a hydride source compared to alkoxides.

  • Anhydrous Toluene: A non-protic solvent that minimizes the risk of providing a proton source for dehalogenation.

Guide 2: Suppressing Homocoupling in Sonogashira Reactions

The Problem of Alkyne Dimerization (Glaser Coupling):

In Sonogashira couplings of polyhalogenated pyridines, the desired C-C bond formation between the pyridine and a terminal alkyne can be compromised by the homocoupling of two alkyne molecules, a reaction known as Glaser coupling.[8] This side reaction is often promoted by the copper co-catalyst and the presence of oxygen.

Troubleshooting Table for Sonogashira Homocoupling:

Issue Potential Cause Recommended Solution Reference
Significant Glaser Coupling Byproduct Oxygen in the reaction mixtureRigorously degas all solvents and reagents. Maintain a strict inert atmosphere.[5]
High catalyst loadingReduce the amount of copper co-catalyst or consider a copper-free protocol.[8]
Inappropriate solventScreen alternative solvents such as THF or DMF.[14]
Guide 3: Navigating Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with polyhalogenated pyridines.[15] However, side reactions such as hydrodehalogenation and challenges with catalyst deactivation are common.[4]

Key Considerations:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[2] The use of bulky ligands helps to mitigate this issue by creating a sterically hindered environment around the metal center.[4]

  • β-Hydride Elimination: This can be a competing pathway when using amines with β-hydrogens, leading to hydrodehalogenation and the formation of an imine.[15] Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[4]

Experimental Protocol for Mono-amination of 2,6-Dichloropyridine:

Materials:

  • 2,6-Dichloropyridine (1.2 equiv)

  • Amine (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOtBu, and 2,6-dichloropyridine to a dry reaction vessel.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring (e.g., 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.[8]

Rationale:

  • BrettPhos Pd G3: A state-of-the-art precatalyst with a bulky, electron-rich ligand designed to promote C-N bond formation and minimize side reactions like hydrodehalogenation.[4]

  • Stoichiometry: Using a slight excess of 2,6-dichloropyridine helps to favor mono-amination.[8]

References

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-3-iodopyridine. The strategic placement of bromo, fluoro, and iodo substituents on the pyridine ring makes this compound a highly valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] However, its purification can present unique challenges due to potential side reactions and the physicochemical properties of polyhalogenated heterocycles.[1]

This guide provides in-depth, experience-driven answers to common purification challenges, structured in a question-and-answer format to directly address issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely used techniques for purifying this compound are silica gel flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction. Column chromatography offers superior separation of closely related impurities, while recrystallization is excellent for removing minor impurities from a solid product, especially on a larger scale.[3][4]

Q2: What is a reliable starting solvent system for flash column chromatography on silica gel?

A2: A gradient elution using a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a highly effective starting point.[4] Begin with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. For impurities that are very close in polarity, a shallower gradient or an alternative solvent system like dichloromethane in hexanes may provide better resolution.[4][5]

Q3: How should I monitor the purification process effectively?

A3: Thin Layer Chromatography (TLC) is the essential tool for monitoring your purification. Before attempting a column, develop a TLC solvent system that provides good separation (ΔRf > 0.2) between your product and major impurities. A typical system would be 10-30% ethyl acetate in hexanes. The product, being moderately polar, should have an Rf value in the range of 0.3-0.5 for optimal separation on a column.

Q4: Is this compound stable during purification and storage?

A4: Polyhalogenated pyridines can be sensitive to light, air, and acid.[6] It is advisable to store the purified compound in a dark place, such as an amber vial, under an inert atmosphere (nitrogen or argon), and at low temperatures (freezer storage at -20°C is recommended).[7] During work-up and purification, avoid prolonged exposure to strong light or highly acidic conditions.

Q5: Can I use recrystallization for purification? What solvents are recommended?

A5: Yes, recrystallization is a very effective method if the crude material is a solid and relatively pure.[8][9] The key is to select a solvent or solvent pair in which the compound is highly soluble when hot but sparingly soluble when cold.[10][11] Good starting points for solvent screening include:

  • Single Solvent: Hot ethanol or toluene.[3][10]

  • Solvent Pair: A mixture of hexanes and ethyl acetate or ethanol and water.[3][10][12] The procedure typically involves dissolving the crude solid in a minimal amount of the hot, more polar solvent and then slowly adding the hot, less polar "anti-solvent" until turbidity appears, followed by slow cooling.[3][13]

Troubleshooting and Optimization Guide

This section addresses specific, complex issues that may arise during the purification of this compound.

Problem 1: Low or No Recovery of Product After Column Chromatography
  • Probable Cause 1: Product Decomposition on Silica Gel. Standard silica gel is slightly acidic, which can lead to the degradation of sensitive compounds like polyhalogenated pyridines.[4] The pyridine nitrogen can be protonated, causing the compound to bind strongly to the silica and decompose over time.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing the column slurry in the initial, low-polarity eluent containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume).[4] Alternatively, using a different stationary phase like neutral alumina can prevent acid-catalyzed decomposition.

  • Probable Cause 2: Product is Lost During Aqueous Work-up. If the aqueous phase becomes acidic during the work-up, the pyridine nitrogen can be protonated, increasing the compound's solubility in the aqueous layer and leading to significant loss.

    • Solution: Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.[12] This is often achieved by washing with a saturated sodium bicarbonate solution.[12] To further minimize product loss to the aqueous phase, perform a final wash of the combined organic layers with a saturated brine solution.[4]

Problem 2: Product Co-elutes with an Impurity on the Column
  • Probable Cause 1: Presence of Isomeric Byproducts. The synthesis of polyhalogenated pyridines can sometimes yield regioisomers that have very similar polarities, making them difficult to separate.[4] For instance, incomplete lithiation or halogen migration could lead to isomers.

    • Solution: Optimize your chromatography conditions. Use high-performance silica gel (smaller particle size) for better resolution. Employ a longer column to increase the number of theoretical plates. Most importantly, use a very slow, shallow elution gradient.[4] Sometimes switching the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/hexanes) can alter the selectivity and improve separation.

  • Probable Cause 2: Unreacted Starting Material or Over-Iodinated Byproduct. Unreacted 4-bromo-2-fluoropyridine or a di-iodinated species may be present.

    • Solution: These impurities usually have different polarities and can be separated with an optimized gradient. The starting material will be less polar, while a di-iodinated product may be slightly less or more polar depending on its structure. Careful TLC analysis is crucial to develop the right gradient.

Problem 3: Purified Product is a Yellow or Brown Oil/Solid and Discolors Over Time
  • Probable Cause: Residual Iodine or Oxidation. A common step in the synthesis of iodo-pyridines involves the use of elemental iodine (I₂).[5] Residual iodine can impart a color to the final product. Additionally, the compound may be air-sensitive and slowly oxidize upon exposure to the atmosphere.[6]

    • Solution: During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate.[3] This will quench any unreacted iodine. After purification, ensure the product is thoroughly dried under high vacuum to remove all solvent and immediately stored under an inert atmosphere (N₂ or Ar) in a sealed, dark container at low temperature.[6][7]

Problem 4: The Compound "Oils Out" During Recrystallization
  • Probable Cause: Solution is Too Supersaturated or Cooled Too Quickly. Oiling out occurs when the solubility of the compound drops so rapidly that it separates as a liquid phase instead of forming a crystal lattice. This often happens if the solution is cooled too fast or if the solvent is a very poor solvent for the compound even when hot.[10]

    • Solution: After dissolving the compound in the hot solvent, allow it to cool slowly and undisturbed to room temperature before moving it to an ice bath.[8][9] If it still oils out, try adding slightly more of the "good" solvent to the hot mixture. Scratching the inside of the flask with a glass rod at the solution's surface can help initiate nucleation and promote proper crystal growth.

Data Presentation & Protocols

Table 1: Typical TLC Data for this compound and Potential Impurities

(Note: Rf values are approximate and can vary based on plate type, temperature, and chamber saturation. This table serves as a general guide.)

CompoundPotential IdentityTypical Mobile Phase (EtOAc in Hexanes)Approximate Rf ValueVisualization
Spot 1 (Less Polar)Unreacted 4-Bromo-2-fluoropyridine20%0.6 - 0.7UV (254 nm)
Spot 2 (Product) This compound 20% 0.4 - 0.5 UV (254 nm)
Spot 3 (More Polar)Isomeric Byproduct / Degradant20%0.3 - 0.4UV (254 nm)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop an optimal solvent system using TLC (e.g., 20% Ethyl Acetate/Hexanes) that gives the product an Rf of ~0.4.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). For sensitive compounds, add 0.5% triethylamine to the solvent mixture. Pour the slurry into the column and allow it to pack under light pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.[3]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or 2% EtOAc/hexanes). Gradually and slowly increase the polarity of the mobile phase according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Using Hexane/Ethyl Acetate)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture (e.g., in a hot water bath) with swirling until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.[11][13]

  • Induce Crystallization: While the solution is still hot, slowly add hot hexanes dropwise until the solution becomes faintly cloudy (turbid).[3] If too much hexane is added, clarify the solution by adding a few drops of hot ethyl acetate.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8][9]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of cold hexanes to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under high vacuum.

Visualized Workflows

Diagram 1: General Purification and Analysis Workflow

cluster_prep Preparation & Analysis cluster_purify Purification cluster_post Final Steps A Crude Reaction Product B Aqueous Work-up (pH control, Na₂S₂O₃ wash) A->B C TLC Analysis (Assess purity & impurity profile) B->C D Flash Column Chromatography C->D Complex Mixture E Recrystallization C->E Mostly Pure Solid F Combine Pure Fractions & Evaporate Solvent D->F G Characterization (NMR, MS, etc.) E->G F->G H Store Under Inert Gas (-20°C, Dark) G->H

Caption: General workflow for the purification and characterization of this compound.

Diagram 2: Decision Tree for Purification Method Selection

Start Crude Product Analysis (TLC & Physical State) IsSolid Is the crude product a solid? Start->IsSolid PurityCheck Is the main spot >90% by TLC analysis? IsSolid->PurityCheck Yes Chromatography Use Flash Column Chromatography IsSolid->Chromatography No (Oil) PurityCheck->Chromatography No (Multiple spots with close Rf) Recrystallize Use Recrystallization PurityCheck->Recrystallize Yes

Caption: Decision tree to select the optimal purification method based on crude product characteristics.

References

Stability of 4-Bromo-2-fluoro-3-iodopyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-bromo-2-fluoro-3-iodopyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, polyhalogenated building block. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity under various experimental conditions. Our goal is to provide you with the expert insights needed to anticipate challenges, optimize your reactions, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?

A1: Like many polyhalogenated and iodine-containing organic compounds, this compound requires specific storage conditions to ensure its long-term stability.

  • Storage Temperature: It is best stored in a freezer, under an inert atmosphere (Argon or Nitrogen), at temperatures of -20°C.

  • Light Sensitivity: Aryl iodides can be sensitive to light, which may cause gradual decomposition over time, often evidenced by a discoloration (e.g., developing a yellowish or brownish tint). Always store the compound in an amber vial or a container protected from light.

  • Atmosphere: The compound should be handled under an inert atmosphere whenever possible, especially if it will be stored for extended periods after the container has been opened. This minimizes exposure to moisture and oxygen.

Q2: How does the substitution pattern on the pyridine ring influence its reactivity?

A2: The reactivity of this compound is a direct consequence of the electronic and steric effects of its three different halogen substituents. Each position has a distinct reactivity profile that can be selectively addressed.

  • C-3 (Iodo): The carbon-iodine (C-I) bond is the weakest carbon-halogen bond among the three. This makes the C-3 position the most reactive site for reactions that proceed via oxidative addition to a metal center, such as Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , and for metal-halogen exchange .[1]

  • C-4 (Bromo): The carbon-bromine (C-Br) bond is stronger than the C-I bond but weaker than the carbon-fluorine (C-F) bond. This position can undergo cross-coupling and metal-halogen exchange reactions under more forcing conditions than those required for the C-I bond.[1] This differential reactivity is the cornerstone of sequential functionalization strategies.

  • C-2 (Fluoro): The C-F bond is the strongest and generally unreactive in palladium-catalyzed cross-coupling reactions. However, its position ortho to the electron-withdrawing pyridine nitrogen makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles, particularly at elevated temperatures.[2][3][4]

This hierarchy of reactivity allows for a predictable, stepwise approach to modifying the molecule.

Q3: I need to perform a selective Suzuki-Miyaura coupling. Which position will react first and under what conditions?

A3: You can achieve high regioselectivity by exploiting the differential reactivity of the C-I and C-Br bonds. The Suzuki-Miyaura coupling will preferentially occur at the C-3 (iodo) position .[1]

The key principle is that the oxidative addition of the C-I bond to the Pd(0) catalyst is significantly faster than the oxidative addition of the C-Br bond.[1] By using mild conditions, you can selectively form a C-C bond at the C-3 position while leaving the C-4 bromo and C-2 fluoro groups intact for subsequent transformations.

ParameterCondition for C-3 (Iodo) SelectivityCondition for C-4 (Bromo) ReactivityRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhosStandard catalysts are sufficient for the reactive C-I bond. More active, bulky phosphine ligands may be needed for the less reactive C-Br bond.[5]
Temperature Room Temperature to 80 °C80 °C to 120 °CLower temperatures favor the selective activation of the more labile C-I bond. Higher temperatures are required to overcome the activation barrier for C-Br oxidative addition.
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBuMilder inorganic bases are typically sufficient. Stronger bases may be required for the more challenging C-Br coupling.
Reaction Time Typically 1-6 hoursTypically 6-24 hoursShorter reaction times minimize the risk of competing C-Br bond activation.
  • Reaction Setup: In a dry Schlenk flask under an Argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-bromo-2-fluoropyridine.

G start This compound suzuki_i Suzuki Coupling (Mild Conditions) Pd(PPh3)4, K2CO3, 80°C start->suzuki_i product_i 3-Aryl-4-bromo-2-fluoropyridine suzuki_i->product_i suzuki_br Suzuki Coupling (Forcing Conditions) Pd(OAc)2/SPhos, K3PO4, 110°C product_i->suzuki_br product_br 3,4-Diaryl-2-fluoropyridine suzuki_br->product_br snar SNAr (e.g., NaOMe, 80°C) product_br->snar product_snar 3,4-Diaryl-2-methoxypyridine snar->product_snar

Caption: Sequential cross-coupling and SNAr workflow.

Q4: Is the C-2 fluorine atom stable to common reagents? When should I be concerned about defluorination?

A4: The C-2 fluorine is generally stable under neutral and acidic conditions, as well as to the conditions of most palladium-catalyzed cross-coupling reactions. However, it is activated towards Nucleophilic Aromatic Substitution (SNAr) and can be displaced by strong nucleophiles.

You should be concerned about defluorination when your reaction involves:

  • Strong Nucleophiles: Alkoxides (e.g., sodium methoxide), thiolates, and certain primary or secondary amines can displace the fluoride.[4]

  • High Temperatures: SNAr reactions are often accelerated by heat. Reactions run above ~100-120 °C with potentially nucleophilic reagents should be monitored carefully for fluoride displacement.

  • Strong Bases: While bases are required for reactions like Suzuki coupling, very strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can also act as nucleophiles or promote side reactions.[6]

If you observe an unexpected loss of the fluorine signal in your ¹⁹F NMR spectrum, SNAr is the most likely cause.

Troubleshooting Guide
Problem 1: My reaction is giving a mixture of products from reaction at C-3 and C-4 in a Suzuki coupling.

Cause: The reaction conditions were too harsh, leading to a loss of selectivity and competitive reaction at the less reactive C-4 bromo position.

Solution:

  • Lower the Temperature: Reduce the reaction temperature to 60-80 °C to favor the kinetically preferred C-I bond activation.

  • Change the Catalyst: Use a less reactive catalyst system. For selective C-I coupling, a standard catalyst like Pd(PPh₃)₄ is often sufficient. Avoid highly active Buchwald-type ligands for the first step if selectivity is desired.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slower reaction at the C-4 position from proceeding.

Problem 2: I'm attempting a metal-halogen exchange with n-BuLi, but I'm getting a complex mixture or recovering starting material.

Cause A (Complex Mixture): Metal-halogen exchange is extremely fast, and the rate follows I > Br > Cl.[7] The primary exchange will occur at the C-3 iodo position. However, if the reaction is allowed to warm or stir for too long before quenching, a phenomenon known as "halogen dance" can occur, where the organolithium species rearranges, leading to isomeric products.[8]

Cause B (Starting Material): The organolithium reagent may have been quenched by an adventitious proton source (like water), or the temperature was not low enough to allow for efficient exchange before other decomposition pathways occurred.

Solution:

  • Use Extremely Low Temperatures: Conduct the metal-halogen exchange at -78 °C or even -100 °C in an appropriate solvent like THF.

  • Control Addition Time: Add the organolithium reagent slowly to the substrate solution to maintain a low temperature.

  • Immediate Quench: Once the exchange is complete (typically within 5-15 minutes at low temperature), quench the reaction with your desired electrophile immediately. Do not let the organolithium intermediate sit for an extended period.

  • Ensure Anhydrous Conditions: Use rigorously dried solvents and glassware to prevent quenching of the highly basic organolithium species.

Problem 3: My NMR analysis shows the loss of iodine, but no incorporation of my desired group. Instead, I've formed 4-bromo-2-fluoropyridine.

Cause: This is a classic sign of protodeiodination . The organometallic intermediate formed (either an organolithium after metal-halogen exchange or a palladacycle during a cross-coupling) was quenched by a proton source before it could react with the intended coupling partner or electrophile.

Solution:

  • For Metal-Halogen Exchange: As mentioned above, ensure all reagents, solvents, and glassware are scrupulously dry.

  • For Cross-Coupling Reactions: Ensure your solvent is adequately degassed and dry. The water in Suzuki reactions is a controlled reagent; excess or contaminated water can be detrimental. Ensure the base is anhydrous if the protocol calls for it.

G cluster_0 Desired Reactions cluster_1 Potential Side Reactions / Instabilities start This compound pd_coupling Pd Cross-Coupling (at C-3 Iodo) start->pd_coupling metal_exchange Metal-Halogen Exchange (at C-3 Iodo) start->metal_exchange snar SNAr at C-2 (Strong Nu-) start->snar e.g., NaOMe High Temp. over_coupling Over-Coupling (at C-4 Bromo) pd_coupling->over_coupling Forcing Conditions protodeiodination Protodeiodination (H+ source) metal_exchange->protodeiodination Trace H2O halogen_dance Halogen Dance (BuLi, > -78°C) metal_exchange->halogen_dance Warming

Caption: Competing reaction pathways for this compound.

References

Overcoming dehalogenation in reactions with 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-3-iodopyridine. This versatile building block is a cornerstone in medicinal chemistry and materials science, offering three distinct halogen sites for sequential, regioselective functionalization. However, its high reactivity, particularly the propensity for dehalogenation, can present significant challenges. This guide provides in-depth troubleshooting strategies, field-proven protocols, and a mechanistic understanding to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens on this compound?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy. The order of reactivity is overwhelmingly I > Br > Cl > F.[1][2] For this specific molecule, the C–I bond at the 3-position is the most labile and will react preferentially under milder conditions, followed by the C–Br bond at the 4-position.[3][4] The C–F bond at the 2-position is the most robust and typically remains intact during standard cross-coupling reactions.

Q2: What is dehalogenation and why is it a persistent issue with this substrate?

Dehalogenation, specifically hydrodehalogenation, is a common and problematic side reaction where a halogen atom (in this case, iodine or bromine) is replaced by a hydrogen atom from the solvent, base, or trace water.[1][5][6] This leads to a reduced, non-functionalized pyridine byproduct, which lowers the yield of your desired product and complicates purification. N-heterocyclic halides, like this pyridine derivative, are particularly susceptible to dehalogenation due to the electronic properties of the ring system.[1]

Q3: What are the primary mechanisms leading to dehalogenation?

Dehalogenation in palladium-catalyzed reactions can occur through several pathways:

  • Formation of Palladium-Hydride (Pd-H) Species: This is the most common route.[1] Pd-H species can form from the reaction of the palladium complex with the base (e.g., via β-hydride elimination from an alkoxide base), solvent (e.g., alcohols), or residual water.[1][5] This Pd-H intermediate can then reductively eliminate with the pyridine ring to yield the dehalogenated product.

  • Protonolysis of the Organopalladium Intermediate: After oxidative addition, the Ar-Pd(II)-X intermediate can be cleaved by a proton source, leading to the Ar-H byproduct.

  • Radical Pathways: Under certain conditions, single-electron transfer (SET) mechanisms can generate aryl radicals that abstract a hydrogen atom from the reaction medium.[7]

Troubleshooting Guide: Overcoming Dehalogenation

This section addresses specific experimental challenges in a question-and-answer format, providing both the scientific rationale and actionable protocols.

Scenario 1: "I'm attempting a Suzuki coupling at the C3-Iodo position, but I'm primarily observing hydrodeiodination (loss of iodine). What's causing this and how can I fix it?"

Core Problem: The rate of the dehalogenation side reaction is outpacing the rate of the desired Suzuki coupling. This often occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow, allowing more time for competing Pd-H formation and subsequent reductive elimination to the undesired byproduct.[1]

Visualizing the Competing Pathways

The following diagram illustrates the desired catalytic cycle versus the off-cycle dehalogenation pathway that consumes the key arylpalladium intermediate.

Pd0 Pd(0)Ln OA Oxidative Addition (Ar-I) Pd0->OA + Ar-I ArPdI Ar-Pd(II)L2-I (Intermediate) OA->ArPdI TM Transmetalation (Ar'-B(OR)2) ArPdI->TM + Ar'B(OR)2 + Base PdH_Formation Pd-H Formation ArPdI->PdH_Formation + H-Source ArPdAr Ar-Pd(II)L2-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Desired Product (Ar-Ar') RE->Product Dehalo_Source H Source (Base, H2O, Solvent) ArPdH Ar-Pd(II)L2-H PdH_Formation->ArPdH RE_Dehalo Reductive Elimination ArPdH->RE_Dehalo RE_Dehalo->Pd0 Catalyst Regeneration Byproduct Dehalogenated Byproduct (Ar-H) RE_Dehalo->Byproduct

Caption: Fig 1. Suzuki Coupling vs. Hydrodehalogenation.

Solution Strategy: To favor the desired coupling, you must accelerate the transmetalation and reductive elimination steps relative to the dehalogenation pathway. This can be achieved by carefully selecting the catalyst, base, and solvent.

Troubleshooting Table: Optimizing Suzuki Coupling at C3-Iodo

ParameterStandard (Prone to Dehalogenation)Optimized (Suppresses Dehalogenation)Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf), Pd(OAc)₂ / SPhosBulky, electron-rich phosphine ligands (like dppf or SPhos) accelerate reductive elimination and stabilize the catalytic species, outcompeting the dehalogenation pathway.[4]
Base Strong inorganic (e.g., Na₂CO₃) or alkoxides (e.g., NaOtBu)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Strong bases can promote the formation of Pd-H species.[1] K₃PO₄ and Cs₂CO₃ are effective at activating the boronic acid without excessively promoting side reactions.[8]
Solvent Protic solvents (e.g., alcohols) or wet aprotic solventsDry, degassed aprotic solvents (e.g., 1,4-Dioxane, Toluene)Alcohols and water are direct hydrogen sources for dehalogenation.[1][5] Thoroughly degassing the solvent removes oxygen, which can degrade catalysts, and water.
Temperature High (>100 °C)Moderate (80–90 °C)While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and dehalogenation. Optimize for the lowest effective temperature.

Optimized Protocol: Selective Suzuki Coupling at the C3-Iodo Position

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered anhydrous K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, PdCl₂(dppf) (3 mol%).

  • Solvent Addition: Add dry, degassed 1,4-Dioxane (to a concentration of ~0.1 M). For some boronic acids, adding up to 10% v/v of degassed water can accelerate transmetalation, but start with anhydrous conditions if dehalogenation is severe.

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Scenario 2: "My Sonogashira coupling at the C3-Iodo position is plagued by both hydrodeiodination and alkyne homocoupling (Glaser coupling). How can I improve selectivity?"

Core Problem: The Sonogashira reaction involves two catalytic cycles (a palladium cycle and a copper cycle) that must work in concert.[9][10] Dehalogenation occurs via the palladium cycle as described before. The alkyne homocoupling is a copper-mediated side reaction, often accelerated by the presence of oxygen.[10][11]

Solution Strategy: The key is to maintain a highly active palladium catalyst to ensure the cross-coupling is fast, while simultaneously suppressing copper-mediated homocoupling through rigorous exclusion of oxygen.

Troubleshooting Table: Optimizing Sonogashira Coupling at C3-Iodo

ParameterStandard (Prone to Side Reactions)Optimized (High Selectivity)Rationale
Catalyst System PdCl₂(PPh₃)₂, CuIPd(PPh₃)₄, CuIPd(PPh₃)₄ is a pre-formed Pd(0) source, which can initiate the catalytic cycle faster.
Base Triethylamine (Et₃N) as both base and solventA stronger, bulkier amine base like diisopropylethylamine (DIPEA) or piperidine in an aprotic solvent (DMF or THF).Et₃N is effective, but using a dedicated solvent allows for better temperature control and solubility. The base neutralizes the HX byproduct.[9]
Atmosphere Inert gas purgeRigorous degassing (freeze-pump-thaw) of solvents and reagents.Oxygen is the primary culprit for the copper-catalyzed homocoupling of the alkyne.[11] Its complete removal is critical.
Additives NoneConsider a copper-free protocol if homocoupling persists.For some sensitive substrates, copper-free Sonogashira reactions, often requiring a higher catalyst loading or specialized ligands, can eliminate the homocoupling issue entirely.[10]

Optimized Protocol: Selective Sonogashira Coupling at the C3-Iodo Position

  • Reaction Setup: To a dry Schlenk flask under Argon, add this compound (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), and CuI (1.5 mol%).

  • Solvent and Reagents: Add dry, degassed THF (or DMF) (~0.1 M), followed by the terminal alkyne (1.1 equiv.) and degassed diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor by TLC or LC-MS. Reactions are typically complete in 2-6 hours.

  • Workup: Upon completion, dilute with ether and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Scenario 3: "I have successfully functionalized the C3-Iodo position. Now, when I try to perform a Buchwald-Hartwig amination at the C4-Bromo position, I get significant debromination. How do I proceed?"

Core Problem: The C-Br bond is less reactive than the C-I bond, requiring more forcing conditions (higher temperature, stronger base, more active catalyst) to undergo oxidative addition.[12] These very conditions also dramatically increase the rate of dehalogenation.[13] Furthermore, the electronic nature of the group installed at C3 can exacerbate the problem.

Solution Strategy: Success hinges on using a modern, highly active catalyst system specifically designed for coupling less reactive aryl halides. These systems, typically featuring bulky biarylphosphine ligands, can operate at lower temperatures and accelerate the desired C-N reductive elimination, which is often the rate-limiting step.[14]

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving the debromination issue.

Start Start: Significant Debromination in C4-Br Amination Check_Catalyst Is the catalyst a modern generation system? (e.g., Pd/Biarylphosphine Ligand) Start->Check_Catalyst Use_Gen3_Catalyst Action: Switch to a Pd precatalyst with a bulky ligand (e.g., G3-XPhos, RuPhos) Check_Catalyst->Use_Gen3_Catalyst No Check_Base Is the base an alkoxide? (e.g., NaOtBu, LHMDS) Check_Catalyst->Check_Base Yes Use_Gen3_Catalyst->Check_Base Use_Carbonate Action: Switch to a weaker base (e.g., Cs2CO3, K3PO4) Check_Base->Use_Carbonate No (e.g., using K2CO3) Check_Temp Is the reaction temperature > 100 °C? Check_Base->Check_Temp Yes Use_Carbonate->Check_Temp Lower_Temp Action: Lower temperature to 80-90 °C and increase reaction time Check_Temp->Lower_Temp Yes Success Outcome: Selective C-N Coupling Achieved Check_Temp->Success No Lower_Temp->Success

References

Technical Support Center: Synthesis of Trifunctional Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifunctional pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these vital heterocyclic scaffolds. Pyridine moieties are central to numerous pharmaceuticals and functional materials, yet their synthesis, particularly with precise control over three functional groups, presents significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab, grounded in established scientific principles and field-proven insights.

Introduction to the Challenges

The synthesis of trifunctional pyridines is often complicated by issues of regioselectivity , functional group compatibility , and reaction efficiency . The inherent electronic properties of the pyridine ring can lead to difficulties in controlling the position of incoming substituents, while the stability of the aromatic system often necessitates harsh reaction conditions that may not be compatible with sensitive functional groups. This guide will dissect these challenges and offer practical solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Controlling Regioselectivity in Trifunctional Pyridine Synthesis

Question: I am struggling with poor regioselectivity in my synthesis of a 2,3,5-trisubstituted pyridine. What are the key factors to consider for controlling the placement of functional groups?

Answer: Achieving high regioselectivity is a common hurdle. The substitution pattern is highly dependent on the synthetic strategy employed. Here’s a breakdown of key considerations and troubleshooting tips:

  • Choice of Synthetic Route: The inherent mechanism of the chosen reaction is the primary determinant of regioselectivity.

    • De Novo Synthesis (Ring Formation): Building the pyridine ring from acyclic precursors often provides the best control over the final substitution pattern. For instance, the Bohlmann-Rahtz pyridine synthesis is effective for generating 2,3,6-trisubstituted pyridines by reacting an enamine with an ethynylketone.[1]

    • C-H Functionalization: Direct functionalization of a pre-existing pyridine ring can be challenging due to the electronic nature of the heterocycle. However, directing groups can be employed to guide substitution to a specific position.[2][3][4] For example, a temporary blocking group can be used to achieve selective C4-alkylation.[5]

    • Pre-functionalized Building Blocks: Utilizing a pyridine ring that already contains one or two substituents can be a highly effective strategy. The existing functional groups can direct the position of subsequent modifications. Recently, versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine have been developed for the regioselective synthesis of 2,3,5-trisubstituted pyridines.[6][7][8][9]

  • Troubleshooting Poor Regioselectivity:

    • Analyze Your Reaction: Carefully characterize all products to understand the distribution of regioisomers. This will provide clues about the competing reaction pathways.

    • Modify Reaction Conditions: Temperature, solvent, and catalyst can all influence regioselectivity. For instance, in metal-catalyzed reactions, the choice of ligand can have a profound impact on the outcome.[10]

    • Consider a Different Isomer Strategy: If direct synthesis of your target isomer is proving difficult, consider synthesizing a different, more accessible isomer and then performing functional group interconversions or rearrangements.

Diagram: General Strategies for Regiocontrol

G cluster_0 Synthetic Approaches cluster_1 Key Control Elements De_Novo De Novo Synthesis (Ring Formation) Precursor_Structure Precursor Structure De_Novo->Precursor_Structure Dictates final pattern CH_Func C-H Functionalization Directing_Groups Directing/Blocking Groups CH_Func->Directing_Groups Guides substitution Building_Blocks Pre-functionalized Building Blocks Existing_Substituents Existing Substituents Building_Blocks->Existing_Substituents Directs incoming groups

Caption: Strategies for controlling regioselectivity in pyridine synthesis.

FAQ 2: Low Yields in Multi-Component Reactions for Pyridine Synthesis

Question: I am attempting a one-pot synthesis of a 2,4,6-trisubstituted pyridine using a multi-component reaction, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Multi-component reactions (MCRs) are powerful for building molecular complexity in a single step, but they can be sensitive to various factors. Low yields often stem from inefficient reaction conditions, side reactions, or poor oxidation of intermediates.[11]

  • Potential Causes and Troubleshooting Steps:

    Potential Cause Explanation Troubleshooting Strategy
    Inefficient Reaction Conditions The reaction may not be proceeding to completion due to suboptimal temperature, concentration, or reaction time.Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[12] Also, screen different solvents and catalyst loadings.
    Side Reactions MCRs can have multiple competing pathways. For instance, in the Hantzsch synthesis, various side products can form depending on the conditions.Carefully control the stoichiometry of your reactants. Stepwise addition of reagents can sometimes minimize the formation of undesired products.
    Poor Oxidation of Dihydropyridine Intermediate Many pyridine syntheses proceed through a dihydropyridine intermediate that must be oxidized to the final aromatic product.Classical oxidants like nitric acid can be harsh. Consider milder and more efficient oxidizing agents such as manganese dioxide or simply performing the reaction under an air atmosphere.[11][13]
    Catalyst Inactivity The chosen catalyst may not be optimal for your specific substrates.Explore different catalysts. For example, metal-free catalysts like Merrifield resin-supported quinone have been shown to be effective for the synthesis of 2,4,6-trisubstituted pyridines.[13] Transition metal catalysts, such as those based on rhodium or iron, can also be highly efficient.[10][14]
  • Experimental Protocol: Microwave-Assisted Hantzsch-type Synthesis of a 2,4,6-Trisubstituted Pyridine

    • Reactant Preparation: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

    • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

    • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

    • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Diagram: Troubleshooting Low Yields in Pyridine Synthesis

G Start Low Yield in Trifunctional Pyridine Synthesis Q1 Are starting materials pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions optimized? A1_Yes->Q2 Sol1 Purify starting materials (recrystallization, chromatography) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is oxidation of the intermediate efficient? A2_Yes->Q3 Sol2 Screen temperature, solvent, and catalyst. Consider microwave synthesis. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Yield A3_Yes->End Sol3 Try alternative oxidizing agents (e.g., MnO2, air). A3_No->Sol3 Sol3->End

References

Technical Support Center: Sonogashira Coupling of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Sonogashira coupling of 4-Bromo-2-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthesis.

Introduction: The Challenge of Selectivity

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1] When working with a polyhalogenated substrate such as this compound, the primary challenge lies in achieving chemoselectivity. The inherent differences in the reactivity of the C-I, C-Br, and C-F bonds are the key to a successful and selective transformation. The generally accepted order of reactivity for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which dictates that the Sonogashira coupling should preferentially occur at the C-I bond.[2] This guide will help you exploit this reactivity difference to your advantage and troubleshoot any deviations from the expected outcome.

Frequently Asked Questions (FAQs)

Q1: At which position should the Sonogashira coupling of this compound occur?

The coupling is expected to occur selectively at the 3-position (the site of the iodine atom). This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br and C-F bonds, leading to a much faster rate of oxidative addition of the C-I bond to the palladium(0) catalyst.[3]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). What is the cause and how can I prevent it?

Glaser coupling is the most common side reaction in Sonogashira couplings and results in the dimerization of your terminal alkyne. This is primarily caused by the presence of oxygen, which facilitates the copper-mediated oxidative homocoupling.[4] To minimize this byproduct, it is crucial to:

  • Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.

  • Use fresh, high-quality reagents: Copper(I) iodide can degrade over time. Use a freshly opened bottle or a reliable source.

  • Consider a copper-free protocol: Several copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[1]

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can lead to low conversion:

  • Inactive catalyst: The palladium(0) catalyst is sensitive to air and moisture. The appearance of a black precipitate ("palladium black") is a sign of catalyst decomposition. Ensure your palladium source is active and handled under inert conditions.

  • Poor quality of reagents: Impurities in the alkyne, solvent, or base can poison the catalyst. Use high-purity, anhydrous reagents.

  • Insufficient base: An amine base is required to deprotonate the alkyne. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).[5]

  • Sub-optimal temperature: While the C-I bond is highly reactive, some substrate-alkyne combinations may require gentle heating to achieve a reasonable reaction rate.

Q4: I am concerned about potential side reactions at the bromine or fluorine positions. Is this a valid concern?

Under standard Sonogashira conditions (mild temperatures, standard catalysts), the reaction is highly selective for the C-I bond. However, under more forcing conditions (high temperatures, highly active catalysts/ligands), you may start to see byproducts from the reaction at the C-Br bond. C-F bond activation is generally very difficult and unlikely to occur under Sonogashira conditions unless specialized catalytic systems are employed.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting material (this compound).

  • Formation of a black precipitate (palladium black).

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst The active Pd(0) species is readily oxidized. Palladium black indicates decomposition.Use a fresh, high-quality palladium precursor. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure its quality. Consider using a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions.Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen).
Impure Reagents Impurities in the alkyne, base, or solvent can act as catalyst poisons.Purify the alkyne if necessary. Use anhydrous, high-purity solvents and a fresh, dry amine base.
Insufficient Temperature The activation energy for the reaction may not be met at room temperature.Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress. Avoid excessive heat to maintain selectivity.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct

Symptoms:

  • A major byproduct is identified as the dimer of the terminal alkyne.

  • Reduced yield of the desired cross-coupled product.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen is a key oxidant in the copper-catalyzed Glaser coupling pathway.Implement rigorous degassing procedures for all reagents and the reaction vessel. Maintain a positive inert gas pressure.
High Copper(I) Concentration Excess CuI can accelerate the rate of homocoupling.Reduce the loading of the CuI co-catalyst (e.g., to 1-2 mol%).
High Alkyne Concentration A high concentration of the copper acetylide intermediate can favor dimerization.Add the terminal alkyne slowly to the reaction mixture using a syringe pump.
Inherent Reactivity Some terminal alkynes are more prone to homocoupling.Consider a copper-free Sonogashira protocol. These often employ specialized ligands and may require higher temperatures but eliminate the primary pathway for Glaser coupling.[1]
Problem 3: Loss of Chemoselectivity (Reaction at C-Br)

Symptoms:

  • Formation of byproducts corresponding to the coupling at the 4-position (bromine) or di-alkynylated products.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
High Reaction Temperature Higher temperatures can provide sufficient energy to overcome the activation barrier for the oxidative addition of the C-Br bond.Maintain a lower reaction temperature (e.g., room temperature to 40 °C). The C-I bond is significantly more reactive and should couple preferentially under milder conditions.
Prolonged Reaction Time Once the reaction at the C-I bond is complete, further heating may initiate a slower reaction at the C-Br bond.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Highly Active Catalyst System Use of very electron-rich and bulky phosphine ligands can sometimes reduce the selectivity by increasing the reactivity of the palladium catalyst towards less reactive C-Br bonds.For selective mono-coupling, a standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often sufficient and predictable.

Visualizing the Process

Sonogashira Catalytic Cycle and Potential Side Reactions

Sonogashira_Cycle cluster_copper Copper Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base CuI CuI Base Base Cu_Acetylide->Transmetal Enters Pd Cycle Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Glaser + O₂ Oxygen O₂ Oxygen->Glaser caption Catalytic cycle of Sonogashira coupling and the Glaser side reaction.

Caption: Catalytic cycle of Sonogashira coupling and the Glaser side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield Yes Byproduct Byproduct Formation Start->Byproduct No CheckCatalyst Check Catalyst Activity & Inert Conditions LowYield->CheckCatalyst GlaserProduct Glaser Homocoupling? Byproduct->GlaserProduct CheckReagents Check Reagent Purity (Solvent, Base, Alkyne) CheckCatalyst->CheckReagents OptimizeTemp Optimize Temperature (e.g., 40-60 °C) CheckReagents->OptimizeTemp OtherByproduct Other Byproducts? GlaserProduct->OtherByproduct No ImproveDegassing Improve Degassing Reduce [CuI] Slow Alkyne Addition GlaserProduct->ImproveDegassing Yes CheckTempTime Reduce Temperature & Reaction Time OtherByproduct->CheckTempTime Yes (e.g., C-Br coupling) CopperFree Consider Copper-Free Protocol ImproveDegassing->CopperFree

Caption: A decision tree for troubleshooting Sonogashira coupling issues.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling (Selective at C-I)

This protocol is a general starting point for the selective coupling at the 3-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add the anhydrous and degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if Glaser homocoupling is a persistent issue.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a more active catalyst like Pd(P(t-Bu)₃)₂ (2 mol%))

  • Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an appropriate solvent, and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-3-iodopyridine and its derivatives. These polyhalogenated pyridines are valuable building blocks, but their synthesis presents unique challenges that can significantly impact yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve higher, more consistent yields.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or I'm recovering mostly unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue in this synthesis, typically pointing to problems with the critical lithiation step. The primary causes can be broken down into two main categories: inactive reagents and suboptimal reaction conditions.

  • Cause A: Inefficient Lithiation due to Reagent Quality The lithiation of the pyridine ring is highly sensitive to the quality and concentration of the organolithium base, most commonly Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi). These reagents are notoriously sensitive to air and moisture.[1][2]

    • Solution:

      • Titrate Your Organolithium Reagent: Never assume the concentration stated on the bottle is accurate, especially if it has been opened previously. A fresh titration before each experiment is critical for accurate stoichiometry. A standard protocol for titrating n-BuLi is provided in the Appendix.

      • Ensure Strictly Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.[3] Any trace of water will quench the organolithium reagent, halting the reaction.

  • Cause B: Suboptimal Reaction Conditions The formation of the lithiated intermediate is governed by a delicate thermodynamic and kinetic balance.

    • Solution:

      • Temperature Control is Paramount: Lithiation must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[3][4] At higher temperatures, the organolithium reagent can become unstable, or side reactions may begin to dominate.[5]

      • Optimize Reagent Stoichiometry: A slight excess of the lithiating agent (typically 1.1 to 1.2 equivalents) is often used to ensure complete deprotonation of the substrate. However, a large excess can lead to unwanted side reactions.

      • Solvent Choice: THF is the most common solvent as it effectively solvates the lithium cation, breaking down organolithium aggregates and increasing reactivity.[1][6]

Question 2: I'm obtaining a mixture of isomers, not just the desired this compound. How can I improve regioselectivity?

Answer: The formation of isomeric byproducts is almost certainly due to a phenomenon known as the "Halogen Dance" (HD) reaction.[7] This is a base-catalyzed intramolecular rearrangement where halogen atoms migrate to different positions on the pyridine ring.[8][9] In this specific synthesis, the desired reaction is a Directed ortho-Metalation (DoM), where the bromine at C3 directs lithiation to the C4 position. However, under certain conditions, the thermodynamically favored "danced" isomer can form.

  • Mechanism of Interference: The DoM provides the kinetically favored product at very low temperatures. If the temperature is allowed to rise, even locally, the lithiated intermediate can rearrange before it is trapped by the iodine electrophile, leading to a mixture of iodo-isomers.[10]

  • Strategies to Suppress Halogen Dance:

    • Strict Temperature Control: Maintain the reaction temperature at -78 °C or lower throughout the lithiation and subsequent iodination steps. Do not allow the reaction to warm until it has been successfully quenched.[10]

    • Choice of Base: While n-BuLi can be used, LDA is often preferred for pyridine systems. Its bulky nature can sometimes suppress side reactions and it is less prone to direct nucleophilic addition to the pyridine ring.[11]

    • Rapid Trapping: Once the lithiation is complete, add the iodine solution promptly to "trap" the desired C4-lithiated intermediate before it has time to rearrange.

    • Consider Continuous Flow Chemistry: For larger-scale synthesis, continuous flow reactors offer superior control over temperature and reaction time, which can dramatically minimize the halogen dance by allowing for rapid mixing and quenching of the short-lived lithiated intermediate.[8][10]

Diagram: Troubleshooting Low Yield & Isomer Formation

This workflow illustrates the decision-making process for addressing common synthesis problems.

G cluster_start Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Low Yield or Isomeric Mixture cause1 Reagent Inactivity (Moisture, Degradation) start->cause1 Check Reagents cause2 Suboptimal Conditions (Temp, Time, Stoichiometry) start->cause2 Review Protocol cause3 Side Reactions (Halogen Dance) start->cause3 Analyze Byproducts sol1 Titrate n-BuLi/LDA Use Anhydrous Solvents Dry Glassware cause1->sol1 sol2 Maintain Temp at -78 °C Optimize Reagent Ratio Ensure Efficient Stirring cause2->sol2 sol3 Strict Temp Control (-78 °C) Rapid Trapping with Iodine Consider Flow Chemistry cause3->sol3 end Improved Yield & Purity sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: Troubleshooting workflow for synthesis optimization.

Question 3: My purification is difficult. The desired product is hard to separate from starting material and other impurities.

Answer: Purification of polyhalogenated aromatics is often challenging due to their similar polarities and high crystallinity, which can lead to co-elution in column chromatography or co-precipitation.

  • Solution A: Optimize the Reaction The best purification strategy is to minimize the formation of impurities in the first place. By addressing the issues of low conversion and isomer formation (Questions 1 & 2), you will have a much cleaner crude product to begin with.

  • Solution B: Alternative Purification Techniques

    • Crystallization: If your product is a solid, careful selection of a solvent system for recrystallization can be highly effective at removing small amounts of impurities. A systematic screen of solvents (e.g., hexanes, ethyl acetate/hexanes, dichloromethane/hexanes) is recommended.

    • Acid/Base Wash: Pyridine derivatives are basic. During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove non-basic impurities. Your halogenated pyridine product will move to the aqueous layer as a salt. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your purified product back into an organic solvent. This technique can be very effective for removing non-pyridine impurities.[12]

    • Distillation: For larger-scale work, distillation under reduced pressure may be a viable option, provided the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The most direct and commonly cited precursor is 3-Bromo-2-fluoropyridine .[13] The synthesis proceeds via a Directed ortho-Metalation (DoM), where the existing substituents guide the introduction of the new group.

Q2: What is the role of the fluorine and bromine substituents in the reaction?

They serve as "Directing Metalating Groups" (DMGs). In DoM, a heteroatom-containing group on an aromatic ring coordinates to the lithium atom of the organolithium base, delivering the base to a specific ortho proton.[14][15] This dramatically increases the kinetic acidity of that proton, allowing for selective deprotonation.[16] In 3-Bromo-2-fluoropyridine, the bromine at C3 is the primary directing group for lithiation at the C4 position. The fluorine at C2 also influences the ring's electronics and can help stabilize the lithiated intermediate.

Q3: Why is LDA often recommended over n-BuLi for pyridine lithiation?

While n-BuLi is a stronger base, it is also a potent nucleophile.[1] Pyridine rings are somewhat electron-deficient and can be susceptible to nucleophilic addition by alkyllithiums at the C2 or C6 positions.[11] LDA (Lithium Diisopropylamide) is a non-nucleophilic, sterically hindered base. Its bulkiness prevents it from adding to the ring, making it a much more selective reagent for simple deprotonation (metalation).[17]

Q4: How can I be certain I have synthesized the correct 4-iodo isomer?

Unambiguous characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic set of signals for the remaining aromatic protons. More definitively, ¹³C NMR and specialized 2D NMR techniques (like HMBC and NOESY) can be used to establish the connectivity and spatial relationships between the atoms, confirming the substitution pattern.

  • X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides the absolute proof of structure.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Starting Material 3-Bromo-2-fluoropyridineCommercially available; optimal for DoM at C4.
Lithiating Agent LDA (Lithium Diisopropylamide)1.1 - 1.2 equivalents. Minimizes nucleophilic side reactions.[11]
Solvent Anhydrous Tetrahydrofuran (THF)Essential for reagent stability and reactivity.[1]
Lithiation Temp. -78 °CCritical for preventing side reactions like Halogen Dance.[10]
Lithiation Time 1 - 2 hoursMonitor by TLC or LC-MS if possible.
Iodinating Agent Iodine (I₂) in anhydrous THF1.2 - 1.5 equivalents. Ensure the solution is added slowly at -78 °C.
Quench Saturated aq. Na₂S₂O₃Reacts with excess iodine.
Diagram: Synthetic Pathway & Competing Reaction

This diagram shows the desired reaction pathway versus the main side reaction.

G cluster_main Desired Synthetic Route (DoM) cluster_side Competing Side Reaction A 3-Bromo-2-fluoropyridine B C4-Lithiated Intermediate (Kinetic Product) A->B LDA, THF -78 °C C This compound (Desired Product) B->C 1. I₂ 2. Quench D Rearranged Lithiated Isomer (Thermodynamic Product) B->D Halogen Dance (if T > -78 °C) E Isomeric Impurities D->E 1. I₂ 2. Quench

Caption: Directed ortho-Metalation vs. Halogen Dance.

Appendix: Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

WARNING: This procedure involves pyrophoric and hazardous materials. It must be performed by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add diisopropylamine (1.2 eq.) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 eq., freshly titrated solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation:

    • In a separate flame-dried flask, dissolve 3-Bromo-2-fluoropyridine (1.0 eq.) in anhydrous THF.

    • Add the solution of 3-Bromo-2-fluoropyridine dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of a precipitate may be observed.

  • Iodination:

    • In a third flame-dried flask, dissolve solid iodine (1.5 eq.) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

    • Allow the reaction to stir at -78 °C for an additional hour after the addition is complete.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color disappears completely.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by column chromatography on silica gel or by recrystallization as determined to be appropriate.

References

Troubleshooting regioselectivity in reactions of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective reactions with this versatile building block. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot your experiments and achieve your desired synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound offering multiple reaction sites for synthetic elaboration. The key to its utility lies in the differential reactivity of its three distinct halogen substituents. Understanding the factors that govern this reactivity is paramount to achieving regioselectivity in your reactions.

The general order of reactivity for halogens in common palladium-catalyzed cross-coupling reactions and metal-halogen exchange is based on the carbon-halogen bond strength, following the trend: I > Br > Cl > F .[1][2][3] For this compound, this principle predicts that the carbon-iodine bond at the C-3 position will be the most susceptible to oxidative addition by a palladium(0) catalyst and most likely to undergo metal-halogen exchange.

However, the electronic environment of the pyridine ring, influenced by the strongly electron-withdrawing fluorine atom at the C-2 position and the bromine at C-4, can modulate this inherent reactivity. This guide will help you understand and control these nuances.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the reactivity of this compound.

Q1: What is the expected order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions?

A1: Based on carbon-halogen bond dissociation energies, the expected order of reactivity is Iodo (C-3) > Bromo (C-4) > Fluoro (C-2) . The C-I bond is the weakest and therefore most susceptible to oxidative addition to a Pd(0) catalyst, making the C-3 position the most probable site for initial functionalization under standard cross-coupling conditions.[1][3] The C-F bond is generally unreactive in these reactions.

Q2: How does the fluorine at the C-2 position affect the reactivity of the other halogens?

A2: The fluorine atom at C-2 is a strong electron-withdrawing group. This has two main effects:

  • It makes the entire pyridine ring more electron-deficient, which can increase the rate of oxidative addition at all halogen positions.

  • It can influence the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, activating the C-4 and C-6 positions (if unsubstituted) towards nucleophilic attack. However, in the context of cross-coupling, its electronic effect is generally secondary to the inherent reactivity of the C-I and C-Br bonds.

Q3: Can I achieve selective reaction at the C-4 bromine position?

A3: While the C-3 iodine is the most reactive site, selective functionalization at the C-4 bromine is challenging but may be possible under specific conditions. This would typically require prior functionalization of the C-3 position. Alternatively, specialized catalytic systems employing bulky ligands might favor reaction at the less sterically hindered C-4 position, although this is less predictable.

Q4: What is the "halogen dance" and is it a concern with this molecule?

A4: The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring, proceeding through deprotonation and halogen-metal exchange intermediates. While it has been observed in some dihalopyridines, its occurrence with this compound under typical cross-coupling conditions is less common. However, under strong basic conditions or during certain metal-halogen exchange reactions at non-cryogenic temperatures, it could be a potential side reaction.

Troubleshooting Guide for Common Reactions

This section provides a problem-oriented approach to troubleshooting common regioselectivity issues encountered during reactions with this compound.

Scenario 1: Suzuki-Miyaura Coupling

Problem: I am trying to perform a selective Suzuki-Miyaura coupling at the C-3 position, but I am observing a mixture of products, including reaction at the C-4 position and/or decomposition.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Reaction Temperature is Too High Elevated temperatures can provide enough energy to overcome the activation barrier for the C-Br bond cleavage, leading to a loss of selectivity.Start with a lower reaction temperature (e.g., 60-80 °C) and gradually increase if the reaction is too slow.[4]
Incorrect Palladium Catalyst/Ligand Some palladium catalysts and ligands can alter the expected regioselectivity. Highly active catalysts might be less selective.Use a standard, less reactive catalyst like Pd(PPh₃)₄. For higher selectivity, consider catalysts with bulky phosphine ligands.[3]
Prolonged Reaction Time Even at lower temperatures, extended reaction times can lead to the slow reaction of the C-4 bromine.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and the desired C-3 coupled product is formed.
Base is Too Strong Very strong bases could potentially lead to side reactions, including the halogen dance or decomposition of the starting material.Use a milder base such as K₂CO₃ or Cs₂CO₃.[4]
Scenario 2: Sonogashira Coupling

Problem: My Sonogashira coupling to introduce an alkyne at the C-3 position is sluggish and gives low yields, with significant amounts of starting material remaining.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inhibition of the Palladium Catalyst The nitrogen of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.The choice of ligand is critical. Bidentate ligands or bulky monodentate ligands can often mitigate this issue.[5][6]
Copper(I) Co-catalyst Issues The copper co-catalyst is crucial for the formation of the copper acetylide. Impurities or insufficient amounts can slow the reaction.Use freshly sourced, high-purity CuI. Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of Cu(I).[7]
Inefficient Base The amine base is required to deprotonate the terminal alkyne.Use a stronger amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) and ensure it is anhydrous.[7]
Solvent Effects The choice of solvent can significantly impact the reaction rate.For less reactive substrates, switching to a more polar aprotic solvent like DMF can be beneficial.[8]
Scenario 3: Buchwald-Hartwig Amination

Problem: I am attempting a Buchwald-Hartwig amination at the C-3 position, but I am getting a complex mixture of products and significant decomposition.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Base Incompatibility Strong bases like NaOtBu or LiHMDS can be highly effective but may also promote side reactions with this electron-deficient substrate.Screen different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes provide a cleaner reaction profile.[2]
Ligand Choice The ligand plays a crucial role in the stability and activity of the palladium catalyst.For challenging aminations, consider using specialized biarylphosphine ligands such as XPhos or SPhos, which are known to be effective for a broad range of substrates.[9]
Reaction Temperature High temperatures can lead to decomposition of the starting material or the product.Optimize the reaction temperature. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, minimizing degradation.[10]
Amine Substrate Reactivity The nature of the amine can influence the reaction outcome. Less nucleophilic amines may require more forcing conditions.For less reactive amines, a more active catalyst system (e.g., a pre-catalyst) may be necessary.
Scenario 4: Metal-Halogen Exchange

Problem: I am trying to perform a selective lithium-halogen exchange at the C-3 iodine followed by quenching with an electrophile, but I am getting low yields and recovering starting material.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Reaction Temperature is Not Low Enough Lithium-halogen exchange is extremely fast, but the resulting organolithium species can be unstable at higher temperatures.The reaction must be performed at very low temperatures, typically -78 °C or even -100 °C, to ensure the stability of the lithiated intermediate.[11]
Incorrect Organolithium Reagent The choice of organolithium reagent can influence the efficiency of the exchange.n-Butyllithium is commonly used, but in some cases, s-butyllithium or t-butyllithium may be more effective.[12]
Slow Addition of Reagents Rapid addition of the organolithium reagent can lead to localized heating and decomposition.Add the organolithium reagent dropwise to the cooled solution of the substrate.
Presence of Protic Impurities Any moisture or other protic impurities will quench the organolithium reagent.Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere with anhydrous solvents.

Visualizing Regioselectivity

The following diagrams illustrate the key concepts of reactivity and a general workflow for troubleshooting.

G cluster_reactivity Predicted Reactivity Order C3_I C-3 (Iodo) Highest Reactivity C4_Br C-4 (Bromo) Intermediate Reactivity C3_I->C4_Br Decreasing Reactivity C2_F C-2 (Fluoro) Lowest Reactivity C4_Br->C2_F Decreasing Reactivity

Caption: Predicted order of reactivity for halogens in this compound.

G start Start Troubleshooting issue Poor Regioselectivity or Yield? start->issue temp Lower Reaction Temperature issue->temp Yes end Improved Outcome issue->end No catalyst Change Catalyst/Ligand temp->catalyst base Screen Different Bases catalyst->base time Optimize Reaction Time base->time solvent Change Solvent time->solvent solvent->end

Caption: A general workflow for troubleshooting regioselectivity issues.

Key Experimental Protocols

The following are generalized protocols for common reactions. Note: These are starting points and may require optimization for your specific substrates and equipment.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-3

This protocol is adapted from procedures for analogous dihalopyridine systems.[4]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture with stirring to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling at C-3

This protocol is based on standard Sonogashira conditions for iodo-pyridines.[7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination at C-3

This protocol uses a common catalyst system for amination of aryl halides.[2]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring to a temperature between 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Validation & Comparative

The Definitive Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-3-iodopyridine: An Essential Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Bromo-2-fluoro-3-iodopyridine, a highly functionalized heterocyclic compound, represents a significant building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique arrangement of halogen substituents offers multiple reaction sites, making a thorough understanding of its structural properties essential for its effective utilization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the unambiguous characterization of this versatile molecule.

This guide will delve into the detailed NMR analysis of this compound, complemented by a comparative overview of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. By understanding the strengths and limitations of each technique, researchers can employ a holistic approach to structural elucidation, ensuring the integrity and purity of their compounds.

Unraveling the Structure: A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to probe the local electronic environment of individual nuclei provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For a polysubstituted pyridine like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for a complete structural assignment.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in the public domain, the following data has been predicted using validated computational methods and analysis of structurally similar compounds. These predictions serve as a reliable guide for experimental verification.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentKey Couplings (J, Hz)
¹H ~ 8.15DoubletH-6³J(H-F) ≈ 5-8
~ 7.40DoubletH-5³J(H-H) ≈ 5
¹³C ~ 162 (d)DoubletC-2¹J(C-F) ≈ 240
~ 151 (d)DoubletC-6³J(C-F) ≈ 4
~ 130 (s)SingletC-4-
~ 125 (d)DoubletC-5⁴J(C-F) ≈ 2
~ 95 (d)DoubletC-3²J(C-F) ≈ 35
¹⁹F ~ -70 to -90SingletF-2-

¹H NMR Spectroscopy: A Window into Proton Environments

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region. The proton at the 6-position (H-6), being adjacent to the nitrogen and deshielded by the electronegative fluorine at the 2-position, is predicted to appear at a downfield chemical shift of approximately 8.15 ppm. A key feature of this signal will be its multiplicity; it is expected to be a doublet due to coupling with the fluorine atom at the 2-position, with a typical ³J(H-F) coupling constant of 5-8 Hz. The proton at the 5-position (H-5) is anticipated to resonate further upfield, around 7.40 ppm, appearing as a doublet due to coupling with H-6.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a detailed map of the carbon framework. The carbon directly bonded to the fluorine atom (C-2) will exhibit the most significant feature: a large one-bond coupling constant (¹J(C-F)) of approximately 240 Hz, resulting in a doublet. This large coupling is a definitive indicator of a direct C-F bond. The other carbon atoms will also show smaller couplings to the fluorine, providing further structural confirmation. The carbon bearing the iodine (C-3) is expected to be significantly shielded, appearing at a relatively upfield chemical shift. The chemical shifts of the other carbons are influenced by the combined electronic effects of the nitrogen and halogen substituents.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance is expected in the typical range for fluoro-aromatic compounds, estimated to be between -70 and -90 ppm (relative to CFCl₃). The precise chemical shift will be sensitive to the solvent and the electronic environment created by the other halogens.

The Bigger Picture: Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, a comprehensive characterization often involves complementary techniques. Mass spectrometry and infrared spectroscopy offer valuable information that confirms the molecular weight and identifies key functional groups.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

  • Molecular Ion Peak: For this compound (C₅H₂BrFIN), the molecular ion peak (M⁺) would be observed at m/z 301. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity at m/z 301 and 303. This isotopic signature is a strong indicator of the presence of a single bromine atom.

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural clues. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and the cleavage of the pyridine ring. Expected key fragments for this compound would include:

    • [M - I]⁺: Loss of an iodine atom (m/z 174/176)

    • [M - Br]⁺: Loss of a bromine atom (m/z 222)

    • [M - F]⁺: Loss of a fluorine atom (m/z 282/284)

    • Fragments corresponding to the pyridine ring after loss of halogens.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3000-3100 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of sharp, medium to strong bands will appear in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring.

  • C-Halogen Stretching:

    • C-F Stretch: A strong absorption band is expected in the range of 1200-1300 cm⁻¹.

    • C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

    • C-Br Stretch: A weak to medium absorption is expected in the 600-700 cm⁻¹ region.

The combination of these characteristic bands in the IR spectrum can confirm the presence of the pyridine ring and the various halogen substituents.

Experimental Protocols

To ensure high-quality and reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range for aromatic carbons (e.g., 90-170 ppm).

    • Use a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR:

    • Use a standard single-pulse experiment.

    • A smaller number of scans is typically required due to the high sensitivity of the ¹⁹F nucleus.

    • Set the spectral width to encompass the expected chemical shift range for fluoroaromatics (e.g., -60 to -100 ppm).

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Use a standard electron ionization energy of 70 eV.

  • Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 50-350).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Caption: A streamlined workflow for the synthesis, purification, and multi-technique spectroscopic characterization of this compound.

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach, with NMR spectroscopy serving as the primary tool for detailed structural elucidation. The predicted ¹H, ¹³C, and ¹⁹F NMR data provided in this guide offer a solid foundation for researchers to interpret their experimental results. When combined with the confirmatory evidence from mass spectrometry and infrared spectroscopy, a complete and unambiguous structural assignment can be made. This rigorous characterization is the bedrock upon which the successful application of this valuable synthetic building block in drug discovery and materials science is built.

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polyhalogenated Heterocycles

4-Bromo-2-fluoro-3-iodopyridine is a member of the polyhalogenated pyridine family, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Their utility as versatile synthetic building blocks stems from the differential reactivity of the halogen substituents, which allows for selective, sequential chemical modifications.[1][3][4] However, the very features that make this molecule synthetically attractive—its multiple, distinct halogen atoms—present a unique and complex challenge for analytical characterization.

This guide provides an in-depth comparison of two primary mass spectrometry-based workflows for the analysis of this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will move beyond mere procedural descriptions to explore the causal relationships behind methodological choices, ensuring a robust and validated analytical approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to confidently identify, characterize, and quantify this and similar complex molecules.

Part 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable small molecules.[5] The high-energy Electron Ionization (EI) source provides reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.

Expertise & Experience: The Rationale Behind GC-EI-MS

We select GC-EI-MS for its ability to generate a detailed fragmentation "fingerprint." The 70 eV electron beam used in EI is a high-energy, hard ionization technique that induces extensive and predictable bond cleavages.[6] For a polyhalogenated compound, this is particularly informative. The relative bond strengths (C-F > C-Cl > C-Br > C-I) suggest a hierarchical fragmentation pattern, with the weaker C-I and C-Br bonds being the most likely to cleave. This predictable fragmentation, combined with the distinct isotopic patterns of bromine, provides a self-validating system for identifying halogen-containing fragments.[7][8]

Experimental Protocol: GC-EI-MS Analysis

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL. High concentrations can lead to source contamination and detector saturation.

  • Transfer the final dilution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • System: Agilent 7890A GC coupled to a 5975C Mass Selective Detector (or equivalent).

  • Column: A non-polar or mid-polarity column is ideal. An HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm, is a standard choice offering excellent resolution for a broad range of analytes.

  • Injection: 1 µL injection volume in splitless mode. This maximizes the transfer of analyte to the column, which is critical for sensitivity.

  • Injector Temperature: 280 °C. This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C. A moderate ramp rate ensures good separation from any potential impurities or isomers.

    • Final hold: Hold at 300 °C for 5 minutes to ensure all components are eluted from the column.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400. This range covers the molecular ion and all expected primary fragments.

Data Interpretation: Predicted EI Fragmentation

The monoisotopic molecular weight of this compound (C₅HBrFIN) is 342.83 Da. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit a characteristic molecular ion cluster at m/z 343 and 345 of nearly equal intensity.[7][9][10]

Table 1: Predicted Key Ions in the EI Mass Spectrum

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IdentityComments
343345[C₅HBrFIN]⁺•Molecular Ion (M⁺•). The ~1:1 ratio of this pair is a key indicator of a bromine-containing compound.[10]
216218[M - I]⁺Loss of an iodine radical. This is a highly probable fragmentation due to the weak C-I bond. The bromine isotopic pattern remains.
264-[M - Br]⁺Loss of a bromine radical. Expected, but likely less intense than the loss of iodine.
137-[M - I - Br]⁺Loss of both iodine and bromine radicals. This fragment would appear as a singlet.
127-[I]⁺Iodine cation. A common fragment in iodine-containing compounds.
78-[C₅H₄N]⁺Pyridinium cation fragment, though less likely without significant rearrangement.[11]
Visualization: EI-MS Fragmentation Pathway

The following diagram illustrates the logical cascade of fragmentation events expected under high-energy electron ionization.

EI_Fragmentation M [M]⁺• m/z 343/345 F1 [M - I]⁺ m/z 216/218 M->F1 - I• F2 [M - Br]⁺ m/z 264 M->F2 - Br• F3 [I]⁺ m/z 127 M->F3 F4 [M - I - Br]⁺ m/z 137 F1->F4 - Br•

Caption: Predicted EI fragmentation pathway for this compound.

Part 2: Liquid Chromatography-Electrospray Ionization-MS/MS (LC-ESI-MS/MS)

For compounds that may be thermally labile or for applications requiring higher sensitivity, LC-ESI-MS is the preferred method. ESI is a "soft" ionization technique that typically preserves the intact molecule, yielding a protonated species [M+H]⁺, which can then be selectively fragmented in a collision cell.[12][13]

Expertise & Experience: The Rationale Behind LC-ESI-MS/MS

The pyridine nitrogen in the target molecule is a basic site, readily accepting a proton in the acidic mobile phase conditions common for reversed-phase LC.[14] This makes it an excellent candidate for positive-ion ESI. The key advantage of this workflow is the ability to perform tandem mass spectrometry (MS/MS). By isolating the protonated molecular ion ([M+H]⁺ at m/z 344/346) and subjecting it to collision-induced dissociation (CID), we can generate a clean, specific fragmentation spectrum. This process is the foundation of Selected Reaction Monitoring (SRM), an analytical method that provides exceptional sensitivity and selectivity for quantification.[13]

Experimental Protocol: LC-ESI-MS/MS Analysis

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of Acetonitrile or Methanol.

  • Serially dilute to a final concentration of 1-100 ng/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Transfer to a 2 mL autosampler vial.

2. LC-MS/MS Instrumentation and Parameters:

  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-S Mass Spectrometer (or equivalent).

  • Column: A C18 reversed-phase column is suitable. An ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, provides excellent efficiency.

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation of the analyte.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Initial: 95% A, 5% B.

    • Gradient: Linear ramp to 95% B over 3 minutes.

    • Hold: Hold at 95% B for 1 minute.

    • Re-equilibrate: Return to initial conditions for 1 minute.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

3. MS/MS Experiment (SRM):

  • Parent Ions (Q1): m/z 344 and 346. Isolate both isotopic forms of the protonated molecule.

  • Collision Energy: Optimize between 10-40 eV to find the energy that yields the most stable and intense fragment ions.

  • Product Ions (Q3): Monitor for predicted fragments (see Table 2).

Data Interpretation: Predicted ESI-MS/MS Fragmentation

Fragmentation in ESI-MS/MS occurs from an even-electron species ([M+H]⁺) and thus follows different rules than EI fragmentation. Common pathways involve the neutral loss of stable molecules.

Table 2: Predicted Key Transitions for LC-ESI-MS/MS (SRM) Analysis

Parent Ion (m/z)Product Ion (m/z)Proposed Neutral LossComments
344/346217/219HI (128 Da)Loss of neutral hydrogen iodide. Often a favorable pathway for iodinated compounds under CID.
344/346264/266HBr (80/82 Da)Loss of neutral hydrogen bromide. Also a probable fragmentation pathway.
344/346324/326HF (20 Da)Loss of hydrogen fluoride. Less likely due to the high strength of the C-F bond.
Visualization: ESI-MS/MS Fragmentation Pathway

This diagram shows the fragmentation of the protonated molecule after it has been isolated.

ESI_Fragmentation M [M+H]⁺ m/z 344/346 F1 [M+H - HI]⁺ m/z 217/219 M->F1 - HI F2 [M+H - HBr]⁺ m/z 264/266 M->F2 - HBr

Caption: Predicted ESI-MS/MS fragmentation for protonated this compound.

Part 3: Comparative Guide & Workflow Summary

Choosing the appropriate analytical technique depends on the specific research question, whether it is qualitative structural confirmation or quantitative analysis.

Comparative Performance

Table 3: Comparison of GC-EI-MS and LC-ESI-MS/MS

FeatureGC-EI-MSLC-ESI-MS/MS
Primary Use Structural Elucidation, Qualitative IDTargeted Quantification, High Sensitivity
Ionization Hard (Extensive Fragmentation)Soft (Intact Molecular Ion)
Sensitivity Good (µg/mL to high ng/mL)Excellent (low ng/mL to pg/mL)
Selectivity Moderate (relies on GC separation)Excellent (SRM isolates specific transitions)
Structural Info High (rich fragmentation pattern)Moderate (controlled fragmentation)
Sample Throughput Moderate (longer GC run times)High (fast UPLC gradients)
Key Advantage Library-searchable spectraSuperior for quantification in complex matrices
Overall Analytical Workflow

The logical flow from sample to result is critical for ensuring data quality and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Dissolution & Dilution Separation Chromatographic Separation (GC or LC) Prep->Separation Ionization Ionization (EI or ESI) Separation->Ionization Analysis Mass Analysis (Full Scan or MS/MS) Ionization->Analysis Qual Qualitative ID (Fragmentation & Isotopic Pattern) Analysis->Qual Quant Quantitative Analysis (Peak Area Integration) Analysis->Quant

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach tailored to the analytical goal. For unambiguous structural confirmation, the rich, library-searchable fragmentation patterns generated by GC-EI-MS are superior. The predictable cleavages and distinct isotopic signatures provide a wealth of information for confident identification. Conversely, for trace-level quantification, particularly in complex biological or environmental matrices, the unparalleled sensitivity and selectivity of LC-ESI-MS/MS operating in SRM mode is the authoritative choice. By understanding the fundamental principles behind each technique, researchers can select the optimal workflow, ensuring data of the highest scientific integrity.

References

A Senior Application Scientist's Guide to Distinguishing Regioisomers of Substituted Pyridines by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the realm of medicinal chemistry and materials science, the precise structural elucidation of substituted pyridines is paramount. The seemingly subtle shift of a substituent around the pyridine ring can drastically alter a molecule's biological activity, physical properties, and synthetic accessibility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unequivocally distinguishing between these regioisomers. This guide provides an in-depth, experience-driven comparison of various NMR methodologies, moving beyond a simple recitation of techniques to explain the underlying principles and strategic application. We will explore how to leverage chemical shifts, coupling constants, and advanced 2D correlation experiments to confidently assign substitution patterns on the pyridine scaffold.

The Challenge: Why Pyridine Regioisomers Demand Careful Scrutiny

The pyridine ring, a six-membered nitrogen-containing heterocycle, can be substituted at the 2-(ortho), 3-(meta), or 4-(para) positions relative to the nitrogen atom. This seemingly simple variation gives rise to distinct electronic and steric environments for the remaining ring protons and carbons. Consequently, each regioisomer presents a unique NMR fingerprint. However, overlapping signals and complex coupling patterns in polysubstituted derivatives can often obscure a straightforward analysis, necessitating a multi-faceted NMR approach for unambiguous structure determination.

Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy

The initial and most fundamental step in analyzing a substituted pyridine is the acquisition of 1D ¹H and ¹³C NMR spectra. These experiments provide a wealth of information based on two key parameters: chemical shift (δ) and spin-spin coupling constants (J).

Interpreting ¹H NMR: Chemical Shifts and Coupling Patterns

The electronegative nitrogen atom in the pyridine ring deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to their benzene analogues. The effect is most pronounced for the α-protons (at C2 and C6), which typically appear furthest downfield.

  • General Chemical Shift Regions:

    • H-2/H-6 (α-protons): ~δ 8.5-8.7 ppm

    • H-4 (γ-proton): ~δ 7.6-7.8 ppm

    • H-3/H-5 (β-protons): ~δ 7.2-7.4 ppm

The introduction of a substituent dramatically perturbs these chemical shifts. Electron-donating groups (EDGs) like -NH₂, -OR, and -CH₃ increase electron density, shielding the ring protons and causing upfield shifts, particularly at the ortho and para positions.[1] Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -COR decrease electron density, leading to downfield shifts.

Table 1: Typical ¹H NMR Coupling Constants (J) in the Pyridine Ring

CouplingTypical Value (Hz)Notes
³J (ortho)4.0 - 6.0Coupling between adjacent protons.
⁴J (meta)1.0 - 3.0Smaller coupling between protons separated by two bonds.
⁵J (para)0.0 - 1.0Often not resolved.

Data compiled from various sources, including[2][3][4][5].

The multiplicity of the signals (singlet, doublet, triplet, etc.) is governed by the number of neighboring protons and their corresponding J-values. For example, in a 3-substituted pyridine, H-2 will appear as a doublet due to coupling with H-3, while H-4 will be a triplet (or more complex multiplet) from coupling to H-3 and H-5.

The Power of ¹³C NMR: A Wider View of the Electronic Landscape

¹³C NMR offers a broader chemical shift range and is less prone to signal overlap. The carbon chemical shifts are also highly sensitive to the electronic effects of substituents.[6][7][8]

  • General ¹³C Chemical Shift Regions (unsubstituted pyridine):

    • C-2/C-6: ~δ 150 ppm

    • C-4: ~δ 136 ppm

    • C-3/C-5: ~δ 124 ppm

Substituent-induced chemical shifts (SCS) can be used to predict the approximate chemical shifts in substituted pyridines, providing a valuable tool for initial assignment.[8][9]

Advanced 2D NMR Techniques: Resolving Ambiguity

While 1D NMR is foundational, complex substitution patterns often lead to ambiguous assignments. 2D NMR experiments are indispensable for mapping out the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): Tracing Proton-Proton Connections

A COSY experiment is often the first 2D technique employed. It reveals which protons are spin-coupled to each other through the presence of cross-peaks.[1] This is instrumental in identifying adjacent protons and piecing together the spin systems within the pyridine ring.

HSQC/HMQC: Linking Protons to Their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[1][10][11] This is the definitive method for assigning the protonated carbons of the pyridine ring.

HMBC: The Key to Quaternary Carbons and Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete structure. It reveals correlations between protons and carbons that are two or three bonds away.[1][12][13] This is crucial for:

  • Assigning Quaternary Carbons: By observing correlations from known protons to a non-protonated carbon, its position can be unequivocally determined.

  • Confirming Connectivity: HMBC correlations can bridge different spin systems and confirm the overall molecular framework.

NOESY/ROESY: Through-Space Correlations for Regioisomer and Stereochemical Confirmation

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, irrespective of through-bond J-couplings.[14] A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used to:

  • Distinguish Regioisomers: By irradiating a proton on a substituent, an NOE can be observed to the nearest proton(s) on the pyridine ring, confirming the point of attachment.

  • Determine Stereochemistry: In molecules with restricted rotation, NOEs can help define the relative orientation of different parts of the molecule.

A Logical Workflow for Structure Elucidation

A systematic approach is key to efficiently and accurately determining the structure of a substituted pyridine.

G A 1. Acquire 1D ¹H and ¹³C NMR B 2. Tentative Assignment (Chemical Shifts, Multiplicity, Integration) A->B C 3. Acquire 2D COSY B->C D 4. Define Proton Spin Systems C->D E 5. Acquire 2D HSQC/HMQC D->E F 6. Assign Protonated Carbons E->F G 7. Acquire 2D HMBC F->G H 8. Assign Quaternary Carbons & Confirm Connectivity G->H J Ambiguity? (e.g., ortho vs. meta) H->J I 9. Structure Elucidated J->I No K 10. Acquire 2D NOESY/ROESY J->K Yes L Confirm Regiochemistry (Through-Space Correlations) K->L L->I

Caption: A logical workflow for elucidating substituted pyridine structures.

Experimental Protocols

Precise and reproducible data acquisition is fundamental to successful structure elucidation.

General Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the substituted pyridine and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the sample to ensure a homogeneous solution.

Protocol for a Gradient-Enhanced HMBC Experiment

This protocol is a general guideline and may need to be adapted for specific instruments and samples.

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[15] It is generally recommended to run HMBC experiments without sample spinning.[15][16]

  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Load HMBC Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Set Key Parameters:

    • Spectral Widths (sw): Set the ¹H and ¹³C spectral widths to encompass all relevant signals.

    • Transmitter Offsets (o1p, o2p): Center the transmitter frequencies in the middle of the respective spectral regions.[15]

    • Long-Range Coupling Delay: Optimize the delay for long-range couplings (¹ⁿJCH). A typical value is around 60-70 ms, corresponding to an optimization for J-couplings of approximately 8 Hz.

    • Acquisition Time (aq): Set to achieve adequate resolution in the direct dimension.

    • Number of Increments (td in F1): A typical value is 256-512 increments.

    • Number of Scans (ns): Adjust based on sample concentration; typically a multiple of 8 or 16.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the axes using a known solvent peak or an internal standard.

Protocol for a 2D NOESY Experiment
  • Initial Setup: As with the HMBC, lock and shim the sample. NOESY experiments should be run without sample spinning.[14][17]

  • Acquire a ¹H Spectrum: Obtain a 1D ¹H spectrum to set the spectral width and transmitter offset.

  • Load NOESY Pulse Program: Select a phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[17]

  • Set Key Parameters:

    • Spectral Widths (sw): Set the spectral width in both dimensions to cover the proton spectrum.

    • Transmitter Offset (o1p): Center the transmitter frequency.[17]

    • Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[14][18]

    • Number of Increments (td in F1): Typically 256-512 increments.

    • Number of Scans (ns): Adjust for signal-to-noise; should be a multiple of 8.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply an appropriate window function (e.g., sine-bell).

    • Perform a 2D Fourier transform.

    • Carefully phase the spectrum in both dimensions. NOE cross-peaks for small molecules will have the opposite phase to the diagonal peaks.

Case Study: Distinguishing 2-, 3-, and 4-Methoxypyridine

To illustrate these principles, let's consider the hypothetical NMR data for the three regioisomers of methoxypyridine.

Table 2: Predicted NMR Data for Methoxypyridine Isomers

IsomerKey ¹H NMR FeaturesKey ¹³C NMR FeaturesKey HMBC Correlations (from -OCH₃ protons)Key NOESY Correlation (from -OCH₃ protons)
2-Methoxy H-6 is a doublet of doublets, furthest downfield. H-3 is a doublet of doublets, furthest upfield.C-2 is a quaternary carbon, significantly downfield (~164 ppm).Correlation to C-2.Correlation to H-3.
3-Methoxy H-2 and H-6 are distinct signals. H-2 is a sharp singlet-like signal. H-4 is a triplet-like signal.C-3 is a quaternary carbon (~155 ppm).Correlation to C-3.Correlation to H-2 and H-4.
4-Methoxy Two distinct sets of doublets in a symmetric AA'BB' pattern. Protons at 3/5 are further upfield.C-4 is a quaternary carbon (~165 ppm).Correlation to C-4.Correlation to H-3 and H-5.

In this example, while 1D NMR provides strong initial clues, the definitive assignment comes from the 2D experiments. The HMBC correlation from the methoxy protons directly identifies the carbon of attachment (C-2, C-3, or C-4). The NOESY experiment provides complementary, through-space confirmation by showing which ring proton(s) are physically closest to the methoxy group.

Conclusion

The unambiguous differentiation of substituted pyridine regioisomers is a critical task that relies on the strategic application of a suite of NMR experiments. A methodical approach, beginning with 1D ¹H and ¹³C NMR for an initial assessment, followed by 2D correlation experiments like COSY, HSQC, and HMBC, will resolve the vast majority of structural ambiguities. In challenging cases, through-space NOESY/ROESY experiments provide the final piece of the puzzle. By understanding the causality behind each experimental choice and interpreting the data within a logical framework, researchers can confidently elucidate the precise structure of these vital chemical entities.

References

A Comparative Guide to the Reactivity of Iodo- and Bromo-Substituents in Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the strategic functionalization of halopyridines is a cornerstone of modern synthesis. The differential reactivity between iodo- and bromo-substituents offers a powerful tool for selective modification, yet harnessing this potential requires a nuanced understanding of the underlying chemical principles. This guide provides an in-depth, objective comparison of the reactivity of iodopyridines and bromopyridines across a range of synthetically crucial reactions. We will delve into the mechanistic foundations of these reactivity differences, supported by experimental data, and provide actionable protocols to guide your synthetic strategy.

Introduction: The Strategic Importance of Halopyridines

Pyridines are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and functional materials. Halogenated pyridines, in particular, serve as versatile building blocks, allowing for the introduction of molecular complexity through various cross-coupling and substitution reactions.[1][2] The choice between an iodo- or bromo-substituent is not arbitrary; it is a critical decision that dictates reaction conditions, selectivity, and overall synthetic efficiency. Understanding the fundamental reactivity differences is therefore paramount for logical and effective molecular design.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in most palladium-catalyzed cross-coupling reactions is the energy required to break the carbon-halogen (C-X) bond during the initial oxidative addition step.[3] The trend in bond dissociation energies (BDE) is a key predictor of reactivity:

  • C-I Bond Energy: ~272 kJ/mol

  • C-Br Bond Energy: ~335 kJ/mol

  • C-Cl Bond Energy: ~397 kJ/mol

The significantly weaker C-I bond means that iodopyridines are generally more reactive than their bromo- and chloro-analogues.[2][3] This allows for reactions to proceed under milder conditions, often with lower catalyst loadings and at lower temperatures. This inherent reactivity difference is the foundation for achieving selective functionalization in di- or polyhalogenated pyridines.[2][4]

Comparative Reactivity in Key Transformations

The superior reactivity of iodopyridines is most pronounced in transition metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions, the rate-determining step is frequently the oxidative addition of the halopyridine to the Pd(0) center.[4] The lower BDE of the C-I bond results in a lower activation energy for this step, leading to the general reactivity trend: I > Br > Cl .[5] This principle allows for highly regioselective couplings on substrates containing multiple different halogens, such as 2-bromo-4-iodopyridine, where functionalization occurs almost exclusively at the iodo-position under controlled conditions.[4][6]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing iodo- and bromopyridines, the former consistently demonstrates higher reactivity, enabling milder reaction conditions.

Halopyridine Typical Catalyst System Temperature (°C) Time (h) Approx. Yield (%) Notes
IodopyridinePd(PPh₃)₄ (1-3 mol%), K₂CO₃80-1002-885-98Often proceeds to completion at lower temperatures and shorter times.[4]
BromopyridinePd(OAc)₂/SPhos (2-5 mol%), K₃PO₄100-1208-2475-95Generally requires higher temperatures, longer reaction times, and more active catalyst systems.[7]
Table 1: Comparative Performance in a Typical Suzuki-Miyaura Coupling.

For the introduction of alkyne moieties, the Sonogashira coupling is the premier method. The reactivity trend remains consistent, with iodopyridines reacting far more readily than bromopyridines. This difference is so pronounced that selective coupling at an iodo-position in the presence of a bromo-substituent is highly efficient.[8][9]

Halopyridine Typical Catalyst System Temperature (°C) Time (h) Approx. Yield (%) Notes
IodopyridinePdCl₂(PPh₃)₂/CuI (1-3 mol%), Et₃NRoom Temp - 601-690-99Reactions are often rapid at or slightly above room temperature.[4]
BromopyridinePd(OAc)₂/XPhos/CuI (2-5 mol%), Cs₂CO₃80-1106-1870-90Requires elevated temperatures and often more sophisticated ligand systems to achieve good yields.[8]
Table 2: Comparative Performance in a Typical Sonogashira Coupling.

This powerful C-N bond-forming reaction also displays a strong dependence on the halogen substituent. Iodopyridines undergo amination under significantly milder conditions than bromopyridines.[10][11]

Halopyridine Typical Catalyst System Temperature (°C) Time (h) Approx. Yield (%) Notes
IodopyridinePd₂(dba)₃/Xantphos (1-2 mol%), NaOtBu80-1004-1285-97Efficient coupling with a wide range of amines under relatively mild conditions.[4]
BromopyridinePd(OAc)₂/XPhos (2-4 mol%), Cs₂CO₃100-12012-2470-92Often requires stronger bases and more electron-rich, bulky phosphine ligands to facilitate oxidative addition.[10]
Table 3: Comparative Performance in a Typical Buchwald-Hartwig Amination.

The same reactivity trend (I > Br) holds true for other important cross-coupling reactions like the Stille[12][13] and Negishi[14][15] couplings. In Stille couplings, the difference in reactivity allows for selective reactions with vinyl iodides in the presence of vinyl bromides.[13] Similarly, in Negishi couplings, while bromides are commonly used, iodides are generally more reactive.[14]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to transition-metal-catalyzed reactions, the reactivity order in SNAr is often reversed. The mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a negatively charged Meisenheimer intermediate, followed by the elimination of the halide.[16] The rate-determining step is typically the initial nucleophilic attack.[17][18]

The reactivity order is often F > Cl > Br > I .[17] This is because more electronegative halogens create a more electrophilic carbon center, accelerating the initial attack by the nucleophile. However, studies on N-methylpyridinium ions have shown a different reactivity order where the rate-controlling step is the deprotonation of the addition intermediate, leading to a reactivity of 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[17][19] The position of the halogen is also critical, with substitution occurring preferentially at the electron-deficient 2- and 4-positions.[18][20]

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic reagents. The reaction rate is kinetically controlled and is highly dependent on the halogen.[21] The established reactivity trend is I > Br > Cl , making iodopyridines the substrates of choice for rapid and efficient exchange, typically using organolithium reagents at low temperatures.[21][22] This rapid exchange can even outcompete proton transfer in some cases.[22] Bromopyridines will also undergo exchange but generally require slightly more forcing conditions or longer reaction times.

Experimental Protocols & Workflows

The following protocols provide a practical demonstration of the reactivity differences.

Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine

This protocol leverages the differential reactivity to selectively functionalize the C-4 position.[2]

Reagents:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-iodopyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS.

  • Upon consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Expected Outcome: High yield (>90%) of the 4-aryl-2-bromopyridine product with minimal to no formation of the 2-aryl-4-iodopyridine or di-arylated product.[2]

Visualization of Key Concepts

G cluster_reactivity Reactivity in Pd Cross-Coupling cluster_conditions Typical Reaction Conditions Iodopyridine Iodopyridine (Weaker C-I Bond) Bromopyridine Bromopyridine (Stronger C-Br Bond) Mild Milder Conditions (Lower Temp, Shorter Time) Iodopyridine->Mild Favors Harsh Harsher Conditions (Higher Temp, Longer Time) Bromopyridine->Harsh Requires G General Catalytic Cycle for Cross-Coupling Reactions. The C-I bond's lower dissociation energy accelerates the initial Oxidative Addition step. Pd(0)L2 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd(0)L2->OxAdd Oxidative Addition Ar-X Ar-X (I or Br) Ar-X->OxAdd Transmetal [Ar-Pd(II)-R]L₂ OxAdd->Transmetal Transmetalation R-M R-M R-M->Transmetal Transmetal->Pd(0)L2 Reductive Elimination Ar-R Ar-R Transmetal->Ar-R

References

Synthetic equivalents for 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Synthetic Equivalents for 4-Bromo-2-fluoro-3-iodopyridine

In the landscape of modern medicinal chemistry and materials science, polysubstituted pyridines are foundational scaffolds. Their prevalence in pharmaceuticals and functional materials necessitates robust and flexible synthetic strategies. The compound this compound is a highly valuable building block, offering a trifecta of halogen atoms with distinct and predictable reactivity. This allows for sequential, regioselective functionalization, making it a powerful tool for building molecular complexity.

This guide provides an in-depth comparison of viable synthetic equivalents for this compound. We will move beyond a simple list of alternatives to explore the underlying chemical principles, providing field-proven insights into why a researcher might choose one building block over another. Every protocol and claim is grounded in established chemical literature to ensure scientific integrity and trustworthiness.

The Strategic Value of this compound

The synthetic utility of this reagent is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the bond dissociation energies of the C-X bonds, which dictates the ease of the rate-determining oxidative addition step.[1][2] The universally accepted reactivity trend is:

C–I > C–Br > C–Cl > C–F

For this compound, this hierarchy is clear:

  • C3-Iodine: The most labile bond, ideal for initial, mild cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[3][4]

  • C4-Bromine: Significantly less reactive than the iodide, enabling a second coupling reaction under slightly more forcing conditions after the C3 position has been functionalized.

  • C2-Fluorine: Largely inert to palladium cross-coupling conditions, it serves to electronically modify the pyridine ring and can participate in other transformations like nucleophilic aromatic substitution (SNAr).

This predictable, stepwise reactivity allows for the controlled and divergent synthesis of complex 2,3,4-trisubstituted pyridines.

Core Synthesis: Accessing the Key Intermediate

The primary route to this compound and its direct synthetic equivalents relies on a cornerstone of modern aromatic chemistry: Directed ortho-Metalation (DoM) .[5] This strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate a specific adjacent position.

In the case of our precursor, 4-Bromo-2-fluoropyridine , the fluorine atom at the C2 position, in concert with the pyridine nitrogen, acts as an effective DMG. This directs lithiation exclusively to the C3 position, creating a common lithiated intermediate that serves as the branching point for producing the target compound and its alternatives.[6][7]

Start 4-Bromo-2-fluoropyridine Step1 Directed ortho-Metalation (DoM) Reagents: LDA or s-BuLi, THF Temp: -78 °C Start->Step1 1. Intermediate [4-Bromo-2-fluoro-3-lithiopyridine] (Key Intermediate) Step1->Intermediate 2. Quench_I Electrophilic Quench: Iodine (I₂) Intermediate->Quench_I 3a. Quench_B Electrophilic Quench: B(OiPr)₃ or iPrO-B(pin) Intermediate->Quench_B 3b. Quench_Sn Electrophilic Quench: Trimethyltin Chloride (Me₃SnCl) Intermediate->Quench_Sn 3c. Product_I Product 1: This compound Quench_I->Product_I Product_B Product 2 (Equivalent): 4-Bromo-2-fluoro-3-boronic ester Quench_B->Product_B Product_Sn Product 3 (Equivalent): 4-Bromo-2-fluoro-3-(trimethylstannyl)pyridine Quench_Sn->Product_Sn

Caption: Synthetic pathways from a common lithiated intermediate.

Comparative Analysis of Synthetic Equivalents

A "synthetic equivalent" is a reagent that provides the same or similar synthetic utility, enabling access to the same class of downstream products. Here, we compare alternatives that allow for selective C3 and C4 functionalization.

FeatureThis compound 4-Bromo-2-fluoro-3-boronic ester 4-Bromo-2-fluoro-3-(trimethylstannyl)pyridine
Primary Reactive Site C3-IodineC3-Boron (Bpin)C3-Tin (SnMe₃)
Primary Coupling Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.Suzuki-Miyaura CouplingStille Coupling
Secondary Reactive Site C4-BromineC4-BromineC4-Bromine
Synthesis Quench of lithio-intermediate with I₂.Quench of lithio-intermediate with an electrophilic boron source (e.g., iPrO-B(pin)).Quench of lithio-intermediate with Me₃SnCl.
Pros - Extremely broad substrate scope for C-I coupling.[8]- Well-established and predictable reactivity.[3]- Boronic esters are stable, often crystalline solids.- Low toxicity of boron reagents.- Excellent for Suzuki coupling.- Organostannanes are highly reactive in Stille coupling.- Tolerant of a wide variety of functional groups.
Cons - Iodinating agents can be corrosive.- Higher molecular weight.- Primarily limited to Suzuki coupling at the C3 position.- May require specific catalyst/ligand systems.- High toxicity of organotin reagents and byproducts is a major drawback.- Tin byproducts can be difficult to remove.
Best For... General purpose, maximum flexibility in choice of initial cross-coupling reaction.Projects where the first coupling is Suzuki and low toxicity is paramount.Situations where Stille coupling is required and other methods have failed.

In-Depth Look at Key Alternatives

The Boronic Ester Equivalent: A Low-Toxicity Workhorse

The boronic ester derivative, 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , is an excellent alternative, particularly in pharmaceutical development where toxicity and process safety are critical concerns.

Causality Behind its Utility: While the C-I bond is reactive towards a multitude of cross-coupling reactions, the C-B bond of a boronic ester is specifically designed for the Suzuki-Miyaura coupling. This allows a researcher to perform a highly selective Suzuki reaction at C3, leaving the C4-Bromine untouched for a subsequent coupling reaction, which could be another Suzuki or a different transformation like a Buchwald-Hartwig amination. This maintains the crucial stepwise functionalization capability of the parent iodo-compound.

The Organostannane Equivalent: For Challenging Couplings

The organostannane equivalent, 4-Bromo-2-fluoro-3-(trimethylstannyl)pyridine , is a powerful but problematic alternative.

Causality Behind its Utility: Stille coupling, which utilizes organostannanes, is known to succeed where other methods, including Suzuki coupling, may fail, especially with sterically hindered substrates. The C-Sn bond is highly reactive. However, the high toxicity of organotin compounds often relegates this option to a last resort in academic settings and makes it largely unsuitable for industrial-scale synthesis.

Experimental Protocols

The following protocols are representative procedures for a trained laboratory chemist. Standard safety precautions for handling air- and moisture-sensitive reagents are required.

Protocol 1: Synthesis of this compound

This procedure is adapted from methodologies for similar halogenated pyridines.[9]

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add lithium diisopropylamide (LDA) (1.1 equivalents, 2.0 M solution in THF/heptane/ethylbenzene) dropwise to the cooled THF.

  • Substrate Addition: Slowly add a solution of 4-Bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Electrophilic Quench: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Setup & Lithiation: Follow steps 1-3 from Protocol 1 exactly as described above to generate the key lithiated intermediate.

  • Electrophilic Quench: At -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-B(pin)) (1.2 equivalents) dropwise to the reaction mixture.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Follow steps 6-7 from Protocol 1 to isolate and purify the final boronic ester product.

Decision-Making Workflow

The choice of reagent is dictated by the overall synthetic plan, safety considerations, and the specific transformations required.

Start Start: Need for a 2,3,4-trisubstituted pyridine Q1 What is the first planned C-C or C-N bond formation at C3? Start->Q1 Path_Suzuki Suzuki Coupling Q1->Path_Suzuki Primarily Suzuki Path_Other Sonogashira, Heck, Buchwald-Hartwig, etc. Q1->Path_Other Other Couplings Path_Stille Stille Coupling Q1->Path_Stille Specifically Stille Q2 Are there significant toxicity concerns? Path_Suzuki->Q2 Use_Iodo Use this compound (Most Versatile) Path_Other->Use_Iodo Use_Stannane Use Organostannane Equivalent (High Reactivity, High Toxicity) Path_Stille->Use_Stannane Use_Boron Use Boronic Ester Equivalent (Low Toxicity) Q2->Use_Boron Yes Q2->Use_Iodo No / Manageable

Caption: Logic for selecting the optimal building block.

References

A Computational Chemist's Guide to the Reactivity of 4-Bromo-2-fluoro-3-iodopyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic scaffolds are invaluable building blocks. Among these, 4-Bromo-2-fluoro-3-iodopyridine stands out as a versatile precursor, offering three distinct halogen atoms—iodine, bromine, and fluorine—each with a unique potential for selective functionalization. Understanding the nuanced reactivity of each C-X bond is paramount for designing efficient and regioselective synthetic strategies. This guide provides a comprehensive computational comparison of the reactivity of the C-I, C-Br, and C-F bonds in this compound across a range of synthetically important transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. While direct computational studies on this specific molecule are not extensively available in the literature, this guide synthesizes established principles from computational studies on analogous polyhalogenated heterocycles to provide a predictive framework for its reactivity.

The Underlying Principles: A Computational Perspective

The regioselectivity of reactions on polyhalogenated aromatics is governed by a combination of electronic and steric factors. From a computational standpoint, several key descriptors can be used to predict the most probable site of reaction:

  • Carbon-Halogen (C-X) Bond Dissociation Energies (BDEs): In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step involves the cleavage of a C-X bond. Generally, the reactivity trend follows the order C-I > C-Br > C-Cl > C-F, which directly correlates with the decreasing BDE of the respective bonds.

  • Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The LUMO of the substrate can indicate the most electrophilic sites susceptible to nucleophilic attack, which is relevant in the context of Pd(0) acting as a nucleophile during oxidative addition. A significant LUMO lobe on a carbon atom attached to a halogen suggests a higher propensity for reaction at that site.

  • Activation Energies of Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model the entire reaction pathway for different coupling partners and at different halogen positions. The calculated activation energies for the rate-determining step (often the oxidative addition) provide a quantitative measure of the kinetic feasibility of a reaction at a specific site.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions: A Selective Functionalization Toolkit

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For this compound, the distinct reactivities of the C-I and C-Br bonds offer a powerful handle for sequential, site-selective functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Based on the established reactivity of aryl halides, the reaction with a boronic acid or ester is expected to proceed with high selectivity at the most labile C-I bond.

Table 1: Predicted Reactivity Trends for Suzuki-Miyaura Coupling of this compound

PositionHalogenRelative ReactivityRationale
C3IodineHighestLowest C-X bond dissociation energy.[1]
C4BromineIntermediateHigher C-X bond dissociation energy than C-I.
C2FluorineLowestStrongest C-X bond, generally unreactive under standard Suzuki conditions.

Computational studies on similar polyhalogenated systems support this selectivity, with the oxidative addition of Pd(0) into the C-I bond having a significantly lower activation barrier compared to the C-Br bond.[2][3][4]

The Sonogashira coupling provides a direct route to aryl alkynes. The mechanism, which can be co-catalyzed by copper, also commences with the oxidative addition of a palladium(0) species to the aryl halide.[5][6][7] Consequently, the reactivity trend mirrors that of the Suzuki-Miyaura coupling.

Table 2: Predicted Reactivity Trends for Sonogashira Coupling of this compound

PositionHalogenRelative ReactivityRationale
C3IodineHighestLowest activation energy for oxidative addition.[5][6]
C4BromineIntermediateHigher activation energy for oxidative addition compared to C-I.
C2FluorineLowestVery high activation barrier for oxidative addition.

Computational modeling of the Sonogashira reaction on bromobenzene has shown that the oxidative addition is the rate-determining step, highlighting the importance of the C-X bond strength in determining reactivity.[5][6]

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other palladium-catalyzed cross-couplings, the reaction is initiated by oxidative addition, and thus the selectivity is primarily dictated by the C-X bond lability.[8]

Table 3: Predicted Reactivity Trends for Buchwald-Hartwig Amination of this compound

PositionHalogenRelative ReactivityRationale
C3IodineHighestMost facile oxidative addition.
C4BromineIntermediateOxidative addition is less favorable than at the C-I bond.
C2FluorineLowestGenerally inert under typical Buchwald-Hartwig conditions.

Experimental work on 2-fluoro-4-iodopyridine has demonstrated selective Buchwald-Hartwig amination at the 4-position (C-I bond), which aligns with the predicted reactivity based on C-X bond strength.[9]

Metal-Halogen Exchange: Lithiation and Magnesiation

Metal-halogen exchange reactions using organolithium or Grignard reagents are fundamental transformations for the preparation of organometallic intermediates. The selectivity of these reactions is also highly dependent on the nature of the halogen.

The general trend for halogen-metal exchange is I > Br > Cl > F. Therefore, in this compound, the iodine at the C3 position is the most likely site for exchange.

Table 4: Predicted Reactivity Trends for Metal-Halogen Exchange on this compound

PositionHalogenRelative ReactivityRationale
C3IodineHighestMost facile exchange with organolithium or magnesium reagents.
C4BromineIntermediateExchange is possible but generally requires more forcing conditions or specific reagents if the C-I bond is present.
C2FluorineLowestC-F bonds are typically unreactive towards standard metal-halogen exchange conditions.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the predicted selective reaction pathways for this compound.

Suzuki_Miyaura_Selectivity A This compound B Pd(0), R-B(OR')2, Base A->B C Selective Oxidative Addition at C-I B->C Lower Activation Energy D 3-Alkylated-4-bromo-2-fluoropyridine C->D

Caption: Predicted selective Suzuki-Miyaura coupling at the C-I bond.

Sonogashira_Selectivity A This compound B Pd(0), Cu(I), R-C≡CH, Base A->B C Preferential Oxidative Addition at C-I B->C Kinetically Favored D 3-Alkynyl-4-bromo-2-fluoropyridine C->D

Caption: Predicted selective Sonogashira coupling at the C-I bond.

Buchwald_Hartwig_Selectivity A This compound B Pd(0), R2NH, Base A->B C Selective C-N Coupling at C-I B->C Lowest BDE D 3-Amino-4-bromo-2-fluoropyridine C->D

Caption: Predicted selective Buchwald-Hartwig amination at the C-I bond.

Metal_Halogen_Exchange_Selectivity A This compound B RLi or RMgX A->B C Selective I/Li or I/Mg Exchange B->C Thermodynamically Favored D 4-Bromo-2-fluoro-3-lithiopyridine or 4-Bromo-2-fluoro-3-magnesiopyridine C->D

Caption: Predicted selective metal-halogen exchange at the C-I bond.

Experimental Protocols: A Computational Approach to Predicting Reactivity

For researchers wishing to perform their own computational analysis on the reactivity of this compound or similar molecules, the following is a generalized workflow based on Density Functional Theory (DFT).

Standard Computational Workflow for Reactivity Prediction
  • Geometry Optimization and Frequency Calculation:

    • Optimize the ground state geometry of the this compound molecule using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p) for main group elements and a basis set with effective core potentials like LANL2DZ for heavy atoms like iodine and palladium).

    • Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Analysis of Ground State Properties:

    • Calculate the C-I, C-Br, and C-F bond dissociation energies.

    • Visualize the LUMO and LUMO+1 orbitals to identify the most electrophilic sites.

  • Modeling Reaction Pathways:

    • For each reaction of interest (e.g., Suzuki-Miyaura coupling), model the key steps of the catalytic cycle, starting with the oxidative addition of a Pd(0) catalyst (e.g., Pd(PPh3)2) to each of the C-I and C-Br bonds.

    • Locate the transition state (TS) for the oxidative addition at each site using a TS optimization method (e.g., QST2, QST3, or Berny optimization).

    • Verify the transition states by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

    • Calculate the activation energy (ΔG‡) for each pathway as the difference in Gibbs free energy between the transition state and the reactants.

  • Comparative Analysis:

    • Compare the activation energies for the oxidative addition at the C-I and C-Br positions. The pathway with the lower activation energy is kinetically favored and will be the major reaction pathway.

Conclusion

Based on established principles of computational and physical organic chemistry, this compound is a highly promising scaffold for selective, sequential functionalization. The C-I bond at the 3-position is predicted to be the most reactive site across a range of important synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. The C-Br bond at the 4-position offers a secondary site for functionalization under more forcing conditions, while the C-F bond at the 2-position is expected to be the most inert. This predictable hierarchy of reactivity, which can be rationalized and quantified through computational modeling, provides a robust roadmap for the strategic design of complex molecules derived from this versatile building block.

References

A Comparative Spectroscopic Guide to 4-Bromo-2-fluoro-3-iodopyridine and its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. Among these, polyhalogenated pyridines serve as versatile scaffolds in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-bromo-2-fluoro-3-iodopyridine, a triply substituted pyridine, benchmarked against its di-substituted analogs. By understanding the distinct spectroscopic signatures imparted by each halogen, researchers can gain crucial insights for structural elucidation, reaction monitoring, and quality control.

The strategic placement of bromine, fluorine, and iodine on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and potential biological activity. This guide will navigate the complexities of interpreting the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for these compounds, underpinned by established spectroscopic principles and available experimental data.

The Spectroscopic Fingerprint: A Multi-faceted Approach

The structural confirmation of a complex molecule like this compound necessitates a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C-5 and C-6 positions. The electron-withdrawing nature of the three halogen substituents will deshield these protons, shifting their resonances downfield.

Table 1: Comparison of ¹H NMR Data for Halogenated Pyridines

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)Other Signals (ppm)Solvent
4-Bromopyridine -7.738.68-DMSO-d₆
4-Bromo-2-fluoropyridine 7.45 (d)7.65 (dd)8.20 (d)-CDCl₃
This compound (Predicted) -~7.8-8.0~8.1-8.3-CDCl₃

Data for 4-bromopyridine and 4-bromo-2-fluoropyridine are sourced from publicly available spectral data. The data for this compound is a prediction based on additive effects of the substituents.

The coupling patterns provide valuable connectivity information. The H-6 proton will appear as a doublet due to coupling with H-5. The H-5 proton is expected to be a doublet of doublets, coupling to both H-6 and the ¹⁹F nucleus at C-2.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the strong inductive effects of the halogens. The carbon atoms directly bonded to the halogens (C-2, C-3, and C-4) will be significantly influenced. The C-F coupling will be observable in the ¹³C NMR spectrum, providing further confirmation of the fluorine's position.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. The chemical shift of the fluorine atom in this compound will be influenced by the adjacent bromo and iodo substituents.

Caption: Interrelationship between molecular structure and different NMR techniques.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

For this compound (C₅H₂BrFIN), the molecular weight is 301.88 g/mol .[1] Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

Table 2: Predicted Major Fragments in the EI-MS of this compound

m/zIon FormulaPossible Fragmentation Pathway
301/303[C₅H₂BrFIN]⁺Molecular Ion (M⁺)
222/224[C₅H₂BrFN]⁺Loss of I•
174[C₅H₂FIN]⁺Loss of Br•
127[I]⁺Iodine cation
79/81[Br]⁺Bromine cation

The fragmentation pattern will be dominated by the cleavage of the carbon-halogen bonds, with the weaker C-I bond being the most likely to break first.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch[2]
1600-1450C=C and C=N ring stretching
1250-1000C-F stretching
Below 800C-Br and C-I stretching

The exact positions of the ring stretching vibrations will be influenced by the substitution pattern of the halogens.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of -2 to 12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A spectral width appropriate for fluorinated aromatic compounds should be used.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic analysis of this compound and its derivatives presents a complex but rewarding challenge. By systematically applying a combination of NMR, MS, and FTIR techniques and carefully comparing the data with that of simpler analogs, researchers can confidently elucidate the structures of these important synthetic building blocks. This guide provides a foundational framework for this analytical process, empowering scientists to accelerate their research and development efforts in the creation of novel molecules with potential applications in medicine and beyond.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of drug discovery and chemical synthesis, the proper handling and disposal of specialized reagents like 4-Bromo-2-fluoro-3-iodopyridine is not a mere procedural formality—it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide moves beyond simplistic checklists to provide a deep, technically grounded framework for the responsible management of this highly functionalized heterocyclic compound. Here, we will elucidate not just the "how," but the critical "why" behind each step, ensuring a culture of safety that extends beyond the lab bench.

Understanding the Hazard Profile: A Tri-Halogenated Pyridine

Inferred Hazardous Characteristics:

Based on data from similar compounds like 4-Bromo-2-fluoropyridine, 2-Bromo-4-iodopyridine, and 3-Bromo-2-fluoro-5-iodopyridine, users should assume this compound presents the following risks:

  • Skin and Eye Irritation: Halogenated pyridines are consistently classified as causing skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3]

  • Acute Toxicity: These compounds can be harmful if swallowed, in contact with skin, or if inhaled.[2]

Table 1: Hazard Data for Analogous Halogenated Pyridines

Hazard ClassificationCompoundSource
Acute Toxicity, Oral (Category 4) 4-Bromo-2-fluoropyridine
Skin Irritation (Category 2) 2-Bromo-4-iodopyridine, 4-Bromo-2-fluoropyridine[3]
Serious Eye Damage/Irritation (Category 2A/1) 2-Bromo-4-iodopyridine, 4-Bromo-2-fluoropyridine[3]
Specific target organ toxicity – single exposure (Category 3), Respiratory system 2-Bromo-4-iodopyridine, 4-Bromo-2-fluoropyridine[3]

Given these potential hazards, strict adherence to safety protocols is non-negotiable.

Immediate Safety and Handling Protocols

Before any disposal procedure begins, the paramount objective is to minimize exposure. All handling of this compound and its waste must occur within a certified chemical fume hood to mitigate inhalation risks.[4][5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Latex gloves are not suitable.[4]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are essential to prevent skin contact.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is its classification as a halogenated organic compound. As such, it must be treated as hazardous waste and segregated accordingly. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation

The moment a material is designated as waste, it must be properly segregated. This is the most critical step in preventing accidental reactions and ensuring compliant disposal.

  • Why Segregate? Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and to manage the acidic gases (like HCl, HBr, and HF) produced during combustion.[6][7] Mixing them with non-halogenated waste complicates and increases the cost of disposal.

  • Procedure:

    • Designate separate, clearly labeled, and chemically compatible waste containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste."

    • For solid waste (e.g., residual powder, contaminated weigh boats, or filter paper), place it directly into the designated solid waste container.

    • For liquid waste (e.g., solutions containing the compound), pour it into the designated liquid waste container. Use a funnel to prevent spills.

    • Never mix halogenated waste with other waste streams like acids, bases, or oxidizers.[2]

Step 2: Decontamination of Labware

Any apparatus that has come into contact with this compound must be thoroughly decontaminated.

  • Procedure:

    • Rinse the contaminated glassware (e.g., flasks, beakers) with a suitable organic solvent, such as acetone or ethanol.

    • Collect this first rinse as "Halogenated Organic Liquid Waste." The rationale is that this rinse will contain the highest concentration of the dissolved compound.

    • Subsequent rinses can be managed according to standard laboratory procedures for solvent waste, but collecting the initial, most concentrated rinse as halogenated waste is a best practice.

    • Disposable materials used for cleaning, such as paper towels or wipes, must be placed in the "Halogenated Organic Solid Waste" container.

Step 3: Packaging and Labeling for Disposal

Proper packaging and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and are essential for the safety of waste handlers.[8][9]

  • Why Proper Labeling is Crucial: Accurate labeling ensures that the waste is handled, transported, and ultimately disposed of using the correct procedures and safety precautions. It prevents mishaps and ensures regulatory compliance.

  • Procedure:

    • Ensure all waste containers are in good condition, made of a compatible material (e.g., high-density polyethylene or glass), and have a securely sealing lid.[5]

    • The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound" and any other components in the waste stream. Avoid abbreviations or chemical formulas.

      • The approximate concentrations of each component.

      • The relevant hazard warnings (e.g., "Irritant," "Toxic").

      • The date accumulation started.

Step 4: Final Disposal via Licensed Contractor

The ultimate disposal of halogenated organic waste must be handled by a licensed environmental waste management company.

  • The Science of Destruction: High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[7] Due to the stability of the pyridine ring and carbon-halogen bonds, elevated temperatures (typically above 1100°C) and sufficient residence time (e.g., >2 seconds) are required to ensure complete destruction.[7][10][11] This process breaks the compound down into carbon dioxide, water, and acid gases (HF, HCl, HBr, HI). These acidic gases are then neutralized in a scrubber system before being released.[6]

  • Procedure:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Follow your institution's procedures to arrange for pickup by a certified hazardous waste disposal contractor.

Workflow and Decision-Making Diagrams

To provide at-a-glance clarity, the following diagrams illustrate the key decision points and procedural flows for handling and disposing of this compound.

Disposal_Workflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Accumulation cluster_2 Phase 3: Final Disposition Start Material Designated as Waste Segregate Segregate into Halogenated Waste Stream Start->Segregate Decontaminate Decontaminate Labware (Collect first rinse as halogenated waste) Segregate->Decontaminate Package Package in Compatible Container Decontaminate->Package Label Label with 'Hazardous Waste' Tag (List all constituents) Package->Label Store Store in Secure Satellite Accumulation Area Label->Store ArrangePickup Arrange Pickup by Licensed Waste Contractor Store->ArrangePickup Transport Transport to Treatment, Storage, and Disposal Facility (TSDF) ArrangePickup->Transport Incinerate High-Temperature Incineration (>1100°C with scrubbers) Transport->Incinerate End Complete Destruction Incinerate->End

Caption: End-to-end disposal workflow for this compound.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Colleagues Spill->Evacuate Assess Assess Spill Size (with appropriate PPE) Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Inert Absorbent (e.g., vermiculite, sand) SmallSpill->Contain CallEHS Call Institutional EHS/Emergency Response LargeSpill->CallEHS Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Dispose Place in 'Halogenated Solid Waste' Container & Label Collect->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-3-iodopyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-3-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.